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Core Science & Biosynthesis

Foundational

Unlocking the Structural and Functional Dynamics of 2-Amino-3-methylpent-4-enoic Acid Isomers

A Technical Guide for Protein Engineering and Drug Development As the demand for novel biotherapeutics and highly functionalized proteins accelerates, non-canonical amino acids (ncAAs) have become indispensable tools for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Protein Engineering and Drug Development

As the demand for novel biotherapeutics and highly functionalized proteins accelerates, non-canonical amino acids (ncAAs) have become indispensable tools for researchers. Among these, 2-amino-3-methylpent-4-enoic acid (also known as Δ4 -dehydroisoleucine or E-Ile) stands out as a highly versatile, unsaturated analogue of isoleucine.

By featuring a terminal double bond, this molecule provides a bioorthogonal handle for post-translational modifications—such as olefin cross-metathesis or thiol-ene click chemistry—without disrupting the hydrophobic packing of the target protein. However, exploiting this molecule requires a rigorous understanding of its stereochemistry. This guide explores the structural properties, chemoenzymatic resolution, and ribosomal incorporation protocols for its specific isomers.

Structural Properties and Stereochemistry

2-amino-3-methylpent-4-enoic acid ( C6​H11​NO2​ , MW: 129.16 g/mol ) contains two chiral centers at the α -carbon (C2) and the β -carbon (C3)[1]. This results in four distinct stereoisomers, which are structurally analogous to the proteinogenic amino acid L-isoleucine and its diastereomer L-alloisoleucine.

The spatial orientation of the β -methyl group is the critical determinant of biological activity. The translational machinery of living cells is exquisitely tuned to the (2S,3S) configuration of natural L-isoleucine. Consequently, only the (2S,3S) isomer of 2-amino-3-methylpent-4-enoic acid acts as a true structural surrogate, while the (2S,3R) isomer mimics alloisoleucine and is largely rejected by the cellular machinery[2].

Table 1: Stereochemical Profiling of 2-Amino-3-methylpent-4-enoic Acid Isomers
Isomer ConfigurationCommon DesignationStructural AnalogBiological Utility
(2S, 3S) SS-E-IleL-IsoleucineHigh ribosomal incorporation; bioorthogonal tagging.
(2S, 3R) SR-E-IleL-AlloisoleucinePoor translation; useful as a chiral building block for natural products (e.g., isostatine).
(2R, 3R) RR-E-IleD-IsoleucineBiologically inert in standard translation; potential antimicrobial peptide design.
(2R, 3S) RS-E-IleD-AlloisoleucineBiologically inert in standard translation.

Chemoenzymatic Resolution of Stereoisomers

Chemical synthesis of 2-amino-3-methylpent-4-enoic acid via asymmetric Claisen rearrangement typically yields a scalemic mixture of isomers. To isolate stereochemically pure compounds, a highly specific chemoenzymatic resolution protocol must be employed. The following self-validating workflow, established by Bakke et al.[3], leverages the strict stereospecificity of two distinct enzymes to isolate the pure (2S,3R)-isomer.

Protocol 1: Isolation of the (2S,3R)-Isomer via Dual-Enzyme Resolution

Causality & Logic: Aspergillus L-aminoacylase is specific to the L-configuration at the α -carbon, meaning it will only hydrolyze the (2S) N-trifluoroacetyl (N-TFA) derivatives. Subsequently, Crotalus adamanteus L-amino acid oxidase is highly sensitive to the β -carbon's stereochemistry; it rapidly oxidizes the (2S,3S) isomer while leaving the (2S,3R) isomer completely intact.

  • Derivatization: Convert the synthesized scalemic mixture of 2-amino-3-methylpent-4-enoic acid into N-trifluoroacetyl (N-TFA) derivatives.

  • First Enzymatic Cleavage (L-Selection): Incubate the N-TFA mixture with Aspergillus L-aminoacylase in an aqueous buffer. Monitor the reaction until the (2S,3R) and (2S,3S) isomers are fully hydrolyzed into free amino acids.

  • Separation: Extract the unreacted D-isomers (2R,3R and 2R,3S) using an organic solvent. Retain the aqueous phase containing the free (2S)-amino acids.

  • Second Enzymatic Cleavage ( β -Stereoselection): Treat the aqueous phase with Crotalus adamanteus L-amino acid oxidase. The enzyme selectively oxidizes the (2S,3S) isomer into its corresponding α -keto acid.

  • Purification: Isolate the remaining, unoxidized (2S,3R)-isomer via ion-exchange chromatography. The resulting product achieves >99% enantiomeric excess (ee).

EnzymaticResolution A N-TFA Derivative Mixture (2S,3R), (2S,3S), (2R,3S), (2R,3R) B Aspergillus L-aminoacylase (Stereoselective Hydrolysis) A->B Hydrolysis C Free Amino Acids (2S,3R) & (2S,3S) B->C L-selective D Unreacted N-TFA (2R,3S) & (2R,3R) B->D D-isomers remain E Crotalus adamanteus L-amino acid oxidase C->E Oxidation F Oxidized Product from (2S,3S) E->F (2S,3S) oxidized G Pure (2S,3R)-Isomer (>99% ee) E->G (2S,3R) resists oxidation

Chemoenzymatic resolution workflow isolating the (2S,3R)-isomer of 2-amino-3-methylpent-4-enoic acid.

In Vivo Protein Incorporation Dynamics

For drug development professionals looking to engineer therapeutic proteins, the (2S,3S) isomer (SS-E-Ile) is the molecule of interest. Mock et al. demonstrated that SS-E-Ile can successfully replace natural isoleucine in recombinant proteins expressed in Escherichia coli[4].

The success of this incorporation relies on the binding pocket of the Isoleucyl-tRNA Synthetase (IleRS). IleRS utilizes a "double-sieve" editing mechanism to prevent misaminoacylation. Because SS-E-Ile perfectly mimics the spatial geometry of L-isoleucine, it bypasses the editing domain and is activated at a rate comparable to the natural amino acid. Conversely, the SR-E-Ile isomer is activated approximately 100 times more slowly, leading to negligible incorporation[4].

Table 2: Kinetic and Incorporation Data for E-Ile Isomers in E. coli
SubstrateIleRS Activation Rate (Relative)Ribosomal Incorporation RateTarget Protein
L-Isoleucine 1.0x (Baseline)100%mDHFR
SS-E-Ile (2S,3S) ~1.0xUp to 72%mDHFR
SR-E-Ile (2S,3R) ~0.01xUndetectablemDHFR
Protocol 2: Residue-Specific Incorporation in Auxotrophic E. coli

Causality & Logic: By utilizing an auxotrophic strain, we remove the endogenous supply of natural isoleucine. Shifting the cells to a depletion medium forces the translational machinery to utilize the provided SS-E-Ile analogue, ensuring high-density incorporation at all isoleucine sites within the target sequence.

  • Strain Preparation: Utilize an E. coli strain rendered auxotrophic for isoleucine (e.g., carrying a deletion in the ilvA gene). Transform the strain with an inducible expression plasmid containing your gene of interest (e.g., murine dihydrofolate reductase, mDHFR).

  • Biomass Accumulation: Culture the cells in M9 minimal medium supplemented with all 20 standard amino acids at 37°C until an optical density ( OD600​ ) of 0.8–1.0 is reached.

  • Starvation Phase: Harvest the cells via centrifugation, wash twice with 0.9% NaCl, and resuspend in M9 minimal medium lacking isoleucine. Incubate for 10–15 minutes to exhaust intracellular isoleucine pools.

  • Analogue Supplementation: Add the purified SS-E-Ile isomer to the culture at a final concentration of 0.5–1.0 mM.

  • Induction: Induce protein expression (e.g., via IPTG addition) and incubate for 3–4 hours.

  • Validation: Purify the expressed protein via affinity chromatography. Confirm the substitution of isoleucine with SS-E-Ile using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and tryptic peptide mapping.

ProteinIncorporation A SS-E-Ile (2S,3S)-isomer C Isoleucyl-tRNA Synthetase (IleRS) A->C High Affinity B SR-E-Ile (2S,3R)-isomer B->C Low Affinity D Activation & tRNA Loading C->D ATP -> PPi G Rejected / Slow Activation C->G ~100x slower E Ribosomal Translation D->E tRNA-Ile F Incorporation into mDHFR (up to 72%) E->F Peptide Bond

Stereoselective incorporation pathway of unsaturated isoleucine analogues into recombinant proteins.

Conclusion

The structural nuances of 2-amino-3-methylpent-4-enoic acid dictate its utility in the laboratory. While the (2S,3R) isomer serves as a valuable precursor for complex natural product synthesis, the (2S,3S) isomer is a powerful tool for protein engineering. By mastering the chemoenzymatic resolution and auxotrophic expression protocols outlined above, researchers can successfully harness this non-canonical amino acid to introduce novel chemical functionalities into therapeutic proteins.

References

  • Mock, M. L., Michon, T., van Hest, J. C. M., & Tirrell, D. A. (2006). Stereoselective Incorporation of an Unsaturated Isoleucine Analogue into a Protein Expressed in E. coli. ChemBioChem, 7(1), 83-87. Available at:[Link]

  • Bakke, M., Ohta, H., Kazmaier, U., & Sugai, T. (1999). Action of L-aminoacylase and L-amino acid oxidase on 2-amino-3-methylpent-4-enoic acid[Δ(4)-dehydroisoleucine and alloisoleucine] stereoisomers: An alternative route to a stereochemically pure compound and the application to the synthesis of (R)-2-methylbutan-1-ol. Synthesis, (9), 1671-1677. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94420831, (2R,3S)-2-amino-3-methylpent-4-enoic acid. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Protein Engineering Applications of 2-Amino-3-methylpent-4-enoic Acid

Executive Summary The engineering of biotherapeutics increasingly relies on non-proteinogenic amino acids to fine-tune the thermodynamic stability, pharmacokinetics, and structural rigidity of target proteins. 2-amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of biotherapeutics increasingly relies on non-proteinogenic amino acids to fine-tune the thermodynamic stability, pharmacokinetics, and structural rigidity of target proteins. 2-amino-3-methylpent-4-enoic acid (often referred to as Δ4 -dehydroisoleucine or E-Ile) is an unsaturated structural analogue of isoleucine. By replacing the flexible, saturated ethyl group of isoleucine with a planar, polarizable vinyl group, this molecule introduces unique thermodynamic variables into both its free-state stability and its behavior within hydrophobic protein cores.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-amino-3-methylpent-4-enoic acid, detailing its conformational energy landscape, its impact on protein folding thermodynamics ( ΔGunfold​ ), and self-validating experimental protocols for quantifying these parameters in drug development workflows.

Molecular Architecture and Physicochemical Properties

2-amino-3-methylpent-4-enoic acid possesses two chiral centers (C α and C β ), yielding four possible stereoisomers. In biological and synthetic applications, the (2S,3S) and (2S,3R) configurations are most relevant, as they mimic the natural stereochemistry of L-isoleucine and L-alloisoleucine, respectively[1].

The substitution of an sp3 -hybridized ethyl group with an sp2 -hybridized vinyl group fundamentally alters the molecule's physicochemical profile. The π -electron cloud introduces local polarizability, subtly shifting the hydration free energy ( ΔGhyd​ ) while slightly reducing the overall van der Waals volume compared to isoleucine.

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValue / CharacteristicThermodynamic Implication
Molecular Formula C 6​ H 11​ NO 2​ Standard mass for stoichiometric calculations.
Molecular Weight 129.16 g/mol [2]Lighter than Ile (131.17 g/mol ) due to desaturation.
LogP (XLogP3) -1.9[2]Governs partitioning; slightly less hydrophobic than Ile.
Topological Polar Surface Area 63.3 Ų[2]Dictates desolvation penalty during protein folding.
Rotatable Bonds 3Reduced entropic penalty upon structural confinement.

Conformational Thermodynamics and Free-State Stability

In aqueous solution, 2-amino-3-methylpent-4-enoic acid exists primarily as a zwitterion at physiological pH. The thermodynamic stability of the free amino acid is dictated by its protonation equilibria and the rotational barriers of its side chain.

Rotameric Energy Landscape

The thermodynamic preference for specific side-chain rotamers ( χ1​ and χ2​ dihedral angles) is altered by the vinyl group. In canonical isoleucine, steric clashes between the γ -methyl/ethyl groups and the peptide backbone restrict the χ1​ angle predominantly to the gauche- ( g− ) conformation. In 2-amino-3-methylpent-4-enoic acid, the planarity of the sp2 -hybridized γ -carbon reduces steric bulk along one axis. This lowers the activation energy ( Ea​ ) for rotameric transitions, flattening the conformational energy well and increasing the side-chain configurational entropy ( Sconf​ ) in the unfolded state.

ConformationalDynamics A 2-Amino-3-methylpent-4-enoic Acid (Aqueous Solution) B Zwitterionic State (pH 7.4) A->B Dissolution C Cationic State (pH < 2.0) B->C +H+ D Anionic State (pH > 9.5) B->D +OH- E Oxidative Degradation (Epoxidation of C=C) B->E ROS Exposure F Thermodynamically Stable Protein Core B->F Translation

Diagram 1: Thermodynamic state distribution and degradation pathways of 2-amino-3-methylpent-4-enoic acid.
Chemical Degradation Pathways

While conformationally dynamic, the terminal double bond acts as a thermodynamic sink for oxidative degradation. Exposure to reactive oxygen species (ROS) or ozone leads to electrophilic addition, forming epoxides or diols. This oxidation breaks the hydrophobicity of the side chain, causing a massive thermodynamic destabilization if the residue is buried within a folded protein core.

Impact on Protein Thermodynamic Stability ( ΔGunfold​ )

The true utility of 2-amino-3-methylpent-4-enoic acid lies in its incorporation into recombinant proteins and antimicrobial peptides (e.g., modified Bacitracin analogues[3]). Using auxotrophic E. coli strains, the (2S,3S) stereoisomer can be stereoselectively incorporated into proteins such as mouse dihydrofolate reductase (mDHFR) at rates up to 72%, utilizing the native isoleucyl-tRNA synthetase[1]. Furthermore, unsaturated and fluorinated amino acids are actively utilized in patent literature to engineer enhanced thermal stability into polypeptides[4].

The Hydrophobic Effect and Core Packing

Protein folding is driven by the hydrophobic effect—the entropically favorable release of ordered water molecules. Substituting Ile with E-Ile alters the free energy of unfolding ( ΔGunfold​ ) via two competing mechanisms:

  • Cavity Formation (Destabilizing): The vinyl group has a smaller van der Waals volume (~155 ų) compared to an ethyl group (~166 ų). This size reduction can create microcavities in the hydrophobic core, reducing London dispersion forces and slightly lowering the melting temperature ( Tm​ ).

  • π -Interactions (Stabilizing): If positioned near aromatic residues (Phe, Tyr, Trp), the vinyl group can participate in CH−π or π−π edge-to-face interactions, providing an enthalpic gain ( ΔH<0 ) that offsets the loss of packing density.

Table 2: Thermodynamic Impact of Isoleucine vs. E-Ile Substitution
ParameterCanonical Isoleucine (Ile)2-Amino-3-methylpent-4-enoic acid (E-Ile)
Side-chain Volume ~166 ų~155 ų
Core Packing Efficiency Optimal (Evolutionarily selected)Context-dependent (Potential microcavity formation)
Configurational Entropy Low (Restricted by steric clash)Moderate (Planar sp2 carbon relieves clash)
Oxidative Stability High (Inert aliphatic chain)Moderate (Susceptible to alkene oxidation)

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of 2-amino-3-methylpent-4-enoic acid and its host proteins, empirical data must be generated using self-validating systems. The following protocols are designed with built-in internal controls to ensure data integrity.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise enthalpy ( ΔH ), heat capacity change ( ΔCp​ ), and melting temperature ( Tm​ ) of a protein containing 2-amino-3-methylpent-4-enoic acid. Causality & Expertise: Raw DSC data is highly sensitive to buffer mismatches. We mandate exhaustive dialysis to ensure the reference cell perfectly mirrors the sample cell's solvent background, eliminating heats of mixing. Furthermore, thermodynamic equations are only valid for equilibrium processes. Therefore, a reversibility check is non-negotiable; if the protein aggregates, the unfolding is kinetically driven, and equilibrium parameters cannot be strictly derived.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the purified protein (1-2 mg/mL) exhaustively against a highly stable buffer (e.g., 50 mM Phosphate, pH 7.4) for 24 hours with three buffer exchanges. Save the final dialysate.

  • Baseline Establishment: Load the final dialysate into both the sample and reference cells of the DSC. Run a thermal scan from 10°C to 90°C at 1°C/min to establish a flat thermal baseline.

  • Thermal Melt: Replace the sample cell buffer with the dialyzed protein. Scan from 10°C to 90°C at 1°C/min.

  • Reversibility Check (Self-Validation): Immediately cool the sample back to 10°C within the instrument and initiate a second identical scan. The fractional recovery of the unfolding peak area dictates the thermodynamic reversibility.

  • Data Deconvolution: Subtract the buffer baseline. Fit the normalized heat capacity curve to a non-two-state or two-state unfolding model to extract ΔHcal​ and Tm​ . Calculate ΔGunfold​ at physiological temperature using the Gibbs-Helmholtz equation.

DSCWorkflow S1 Step 1: Sample Prep Dialysis against matched buffer S2 Step 2: Baseline Scan Buffer vs. Buffer S1->S2 S3 Step 3: Thermal Melt Protein vs. Buffer (1°C/min) S2->S3 S4 Step 4: Reversibility Check Cool & Rescan S3->S4 S5 Step 5: Data Deconvolution Extract Tm, ΔH, ΔCp S4->S5

Diagram 2: Self-validating Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.
Protocol B: Oxidative Stability Assessment via NMR Spectroscopy

Purpose: To evaluate the chemical stability of the terminal vinyl group under accelerated oxidative stress. Causality & Expertise: HPLC-UV is often insufficient for this molecule due to the lack of a strong chromophore. 1 H-NMR provides a direct, quantitative readout of the vinyl protons (multiplets at ~5.0–5.8 ppm). By using 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard, we create a self-validating system where the absolute concentration of the intact amino acid can be tracked over time regardless of solvent evaporation or shimming variations.

Step-by-Step Methodology:

  • Sample Formulation: Dissolve 5 mM of 2-amino-3-methylpent-4-enoic acid in D 2​ O containing 50 mM deuterated phosphate buffer (pD 7.4) and 0.5 mM DSS (internal standard).

  • Baseline Acquisition: Acquire a quantitative 1D 1 H-NMR spectrum (relaxation delay D1​≥5×T1​ ) to establish the baseline integral ratio between the vinyl protons and the DSS reference peak (0.0 ppm).

  • Stress Induction: Introduce a controlled concentration of hydrogen peroxide (H 2​ O 2​ , 50 mM) directly into the NMR tube.

  • Kinetic Tracking: Acquire successive 1D 1 H-NMR spectra at 1-hour intervals at a constant temperature (e.g., 37°C).

  • Data Analysis: Plot the exponential decay of the vinyl proton integrals relative to the DSS standard to calculate the pseudo-first-order degradation rate constant ( kobs​ ) and the half-life ( t1/2​ ) of the double bond.

Sources

Foundational

natural sources containing 2-amino-3-methylpent-4-enoic acid

An In-depth Technical Guide on the Natural Sources of 2-Amino-3-methylpent-4-enoic Acid Executive Summary This technical guide addresses the current state of knowledge regarding the natural sources of the non-proteinogen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Natural Sources of 2-Amino-3-methylpent-4-enoic Acid

Executive Summary

This technical guide addresses the current state of knowledge regarding the natural sources of the non-proteinogenic amino acid (NPAA) 2-amino-3-methylpent-4-enoic acid. A comprehensive review of existing scientific literature reveals no direct evidence of this compound's isolation from a natural source to date. However, the recent discovery of a structurally analogous compound, (2S, 3S)-2-amino-3-methylhexanoic acid (AMHA), in several fungal species offers a significant and compelling lead for future discovery efforts. This guide provides a scientifically-grounded framework for researchers, detailing the established natural sources of AMHA, a hypothesized biosynthetic origin for the target compound rooted in the L-isoleucine pathway, and robust, field-proven methodologies for the targeted isolation and characterization of novel NPAAs from fungal sources. Our objective is to equip researchers and drug development professionals with the strategic insights and practical protocols necessary to explore this promising area of natural product chemistry.

Introduction: The Untapped Potential of Non-Proteinogenic Amino Acids

The 22 proteinogenic amino acids form the fundamental alphabet of life, yet they represent only a fraction of the amino acid diversity found in nature. Non-proteinogenic amino acids (NPAAs), of which over 800 are known to occur naturally, are specialized metabolites that play crucial roles in metabolic pathways, cellular signaling, and chemical defense.[1] For drug development professionals, NPAAs are invaluable tools. Their incorporation into peptide-based therapeutics can significantly enhance stability against proteolytic degradation, improve bioavailability, and enforce specific conformations required for high-affinity target binding.[2][3] The search for novel NPAAs is therefore a critical frontier in the discovery of new bioactive molecules. This guide focuses on the specific case of 2-amino-3-methylpent-4-enoic acid, a compound of interest due to its structural similarity to isoleucine and its potential for unique chemical reactivity imparted by the vinyl group.

A Fungal Lead: Natural Occurrence of (2S, 3S)-2-Amino-3-methylhexanoic Acid (AMHA)

While 2-amino-3-methylpent-4-enoic acid remains undiscovered in nature, a pivotal 2022 study identified its saturated and extended-chain analog, (2S, 3S)-2-amino-3-methylhexanoic acid (AMHA), as a naturally occurring metabolite in fungi.[4][5] This discovery is the most significant lead for researchers investigating this class of compounds.

The study unequivocally confirmed that free AMHA accumulates within the mycelia of the rice blast fungus Magnaporthe oryzae and three species of the genus Alternaria.[4] This finding is critical as it directs future screening efforts towards these specific fungal genera, which are known producers of diverse and bioactive secondary metabolites.[6][7][8][9]

Fungal SpeciesCompound DetectedLocationReference
Magnaporthe oryzae(2S, 3S)-2-amino-3-methylhexanoic acid (AMHA)Mycelia[4]
Alternaria alternata(2S, 3S)-2-amino-3-methylhexanoic acid (AMHA)Mycelia[4]
Alternaria solani(2S, 3S)-2-amino-3-methylhexanoic acid (AMHA)Mycelia[4]
Alternaria sp.(2S, 3S)-2-amino-3-methylhexanoic acid (AMHA)Mycelia[4]

Table 1: Confirmed Fungal Sources of the Related NPAA, AMHA

Furthermore, the research demonstrated that AMHA possesses potent biological activity as a plant elicitor, inducing resistance against both abiotic stresses (e.g., extreme temperatures) and biotic threats, including fungal, bacterial, and viral pathogens.[4][10] This activity underscores the potential for discovering valuable agrochemical or therapeutic leads within this structural class of NPAAs.

Hypothesized Biosynthesis: A Link to L-Isoleucine Metabolism

The structural backbone of 2-amino-3-methylpent-4-enoic acid is identical to that of the proteinogenic amino acid L-isoleucine, with the exception of a double bond in the side chain. This strongly suggests that its biosynthesis, if it occurs in nature, would likely originate from the L-isoleucine metabolic pathway.[11][12] Understanding this pathway is therefore essential for hypothesizing the final enzymatic step that could produce the target molecule.

The canonical biosynthesis of L-isoleucine from L-threonine is a well-established five-step pathway.[12][13] We hypothesize that a late-stage intermediate in this pathway, or L-isoleucine itself, could be acted upon by a dehydrogenase or a similar modifying enzyme to introduce the C4-C5 double bond, yielding 2-amino-3-methylpent-4-enoic acid. The broad substrate specificity of many enzymes in fungal secondary metabolism supports the plausibility of such a modification.[14]

G cluster_isoleucine Canonical L-Isoleucine Biosynthesis cluster_hypothetical Hypothetical Final Step Threonine L-Threonine AlphaKeto α-Ketobutyrate Threonine->AlphaKeto Threonine dehydratase Acetohydroxy α-Aceto-α-hydroxybutyrate AlphaKeto->Acetohydroxy Acetohydroxy acid synthase Dihydroxy α,β-Dihydroxy-β-methylvalerate Acetohydroxy->Dihydroxy Acetohydroxy acid isomeroreductase Keto α-Keto-β-methylvalerate Dihydroxy->Keto Dihydroxyacid dehydratase Isoleucine L-Isoleucine Keto->Isoleucine Valine aminotransferase Target 2-Amino-3-methylpent-4-enoic acid Isoleucine->Target Putative Dehydrogenase

Caption: Hypothesized biosynthesis from the L-isoleucine pathway.

Methodologies for Discovery, Isolation, and Characterization

The following protocols provide a comprehensive workflow for the targeted discovery of 2-amino-3-methylpent-4-enoic acid from fungal sources, based on established methods for secondary metabolite and NPAA analysis.[15][16][17][18]

Experimental Workflow Overview

This workflow outlines the logical progression from fungal culture to purified compound, a necessary sequence for novel natural product discovery.

G cluster_workflow Discovery & Isolation Workflow Start Select Fungal Strain (e.g., M. oryzae) Cultivate Liquid/Solid Fermentation Start->Cultivate Extract Solvent Extraction of Mycelia Cultivate->Extract Fractionate Liquid-Liquid Partitioning Extract->Fractionate Purify Chromatography (e.g., HPLC) Fractionate->Purify Characterize Structural Elucidation (LC-MS/MS, NMR) Purify->Characterize End Pure Compound Characterize->End

Caption: General workflow for the isolation of fungal NPAAs.

Protocol 1: Fungal Cultivation and Metabolite Extraction

This protocol is designed to generate fungal biomass rich in secondary metabolites. The rationale for extracting the mycelia is based on the finding that AMHA accumulates intracellularly.[4]

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose) with a pure culture of Magnaporthe oryzae or Alternaria spp.

  • Fermentation: Incubate the culture for 7-14 days at 25-28°C with shaking (150-200 rpm) to promote biomass growth and secondary metabolite production.

  • Harvesting: Separate the mycelia from the culture broth by vacuum filtration. Lyophilize (freeze-dry) the mycelia to obtain a dry powder. This prevents enzymatic degradation and prepares the sample for efficient extraction.

  • Extraction: Thoroughly extract the lyophilized mycelia with an organic solvent. A common and effective choice is ethyl acetate or a mixture of methanol and dichloromethane.[16][19] Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Protocol 2: Isolation and Purification

This protocol uses standard chromatographic techniques to separate the target amino acid from the complex crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and partition it against a non-polar solvent like hexane to remove lipids. Subsequently, partition the aqueous phase against ethyl acetate to separate compounds of medium polarity. The target amino acid is expected to remain in the polar aqueous/methanolic phase.

  • Ion-Exchange Chromatography: As amino acids are zwitterionic, ion-exchange chromatography is a highly effective purification step.[18]

    • Load the polar fraction onto a strong cation-exchange resin (e.g., Dowex 50W).

    • Wash the resin with deionized water to remove neutral and anionic compounds.

    • Elute the bound amino acids using a gradient of aqueous ammonia or a suitable buffer.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC.

    • Use a C18 column with a water/acetonitrile or water/methanol mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Collect fractions and monitor for the presence of the target compound by LC-MS.

Protocol 3: Structural Elucidation and Characterization

This protocol uses modern analytical techniques to confirm the identity of the isolated compound.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the target compound.

    • Method: Analyze the purified fraction using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). For 2-amino-3-methylpent-4-enoic acid (C6H11NO2), the expected exact mass [M+H]+ is approximately 130.0813.

    • Validation: Perform tandem MS (MS/MS) to obtain a characteristic fragmentation pattern. Key fragments would likely arise from the loss of water (H2O) and the carboxylic acid group (COOH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise chemical structure and stereochemistry.

    • Method: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the purified compound in a suitable deuterated solvent (e.g., D₂O or MeOD).

    • Interpretation: The ¹H NMR spectrum should show characteristic signals for the vinyl protons (typically 5-6 ppm), the α-proton, and the two methyl groups. 2D NMR experiments will establish the connectivity between these protons and their corresponding carbons, confirming the structure.

Future Outlook and Conclusion

The absence of 2-amino-3-methylpent-4-enoic acid in the current scientific record should be viewed not as a definitive endpoint, but as a compelling research opportunity. The discovery of its close analog, AMHA, in Magnaporthe and Alternaria species provides a clear and promising direction for future bioprospecting efforts. Researchers are strongly encouraged to apply the methodologies detailed in this guide to screen various strains of these fungi under different culture conditions, as secondary metabolite expression can be highly dependent on environmental stimuli.

The successful isolation and characterization of 2-amino-3-methylpent-4-enoic acid would provide a novel chemical scaffold for applications in drug discovery, peptide synthesis, and potentially agrochemicals. The vinyl functional group offers a versatile handle for further chemical modification, opening avenues for the creation of new libraries of bioactive compounds. This guide provides the foundational knowledge and practical framework necessary to embark on this exciting area of natural product discovery.

References

  • Chakraborty, M., & Islam, T. (2022). Antifungal Secondary Metabolites Against Blast Fungus Magnaporthe oryzae. In Antifungal Metabolites of Rhizobacteria for Sustainable Agriculture (1st ed., pp. 209-231). Springer.
  • Colmenares, A. J., et al. (2016). Analysis of the Secondary Metabolism in Magnaporthe oryzae. In Magnaporthe oryzae: Methods and Protocols (pp. 159-170). Springer. [Link]

  • Colmenares, A. J., et al. (2016). Analysis of the Secondary Metabolism in Magnaporthe oryzae. Methods in Molecular Biology, 1401, 159-170. [Link]

  • PubChem. L-isoleucine biosynthesis I (from threonine). [Link]

  • Rout, S., et al. (2016). Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review. Research Journal of Pharmacy and Technology, 9(4), 435-442.
  • Xu, W., et al. (2020). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Journal of Fungi, 6(4), 227. [Link]

  • Zhao, Y., et al. (2023). Secondary metabolites of Alternaria: A comprehensive review of chemical diversity and pharmacological properties. Frontiers in Microbiology, 13, 1085666. [Link]

  • Zhao, Y., et al. (2023). Secondary metabolites of Alternaria: A comprehensive review of chemical diversity and pharmacological properties. Frontiers in Microbiology, 13. [Link]

  • Li, Y., et al. (2021). Analysis of Secondary Metabolites from Plant Endophytic Fungi. In Methods in Molecular Biology (Vol. 2234, pp. 219-228). Springer.
  • Masi, M., et al. (2025). Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff. Molecules, 30(19), 4567. [Link]

  • Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]

  • Walraven, C. V., et al. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules, 30(4), 987. [Link]

  • Google Patents. (1990).
  • Gotor-Fernandez, V., et al. (2017). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3334-3345. [Link]

  • Wikipedia. (2024). Isoleucine. [Link]

  • Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]

  • Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10). [Link]

  • Wikipedia. (2024). Non-proteinogenic amino acids. [Link]

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Exploratory

preliminary toxicity data for 2-amino-3-methylpent-4-enoic acid

An In-Depth Technical Guide to the Preliminary Toxicological Assessment of 2-amino-3-methylpent-4-enoic acid Abstract This guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicological Assessment of 2-amino-3-methylpent-4-enoic acid

Abstract

This guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of the novel, non-proteinogenic amino acid, 2-amino-3-methylpent-4-enoic acid. In the absence of existing public toxicity data, this document outlines a tiered, scientifically robust strategy designed for researchers, toxicologists, and drug development professionals. The approach emphasizes a logical progression from in silico analysis and in vitro screening to preliminary in vivo studies, aligning with modern principles of chemical safety assessment and the 3Rs (Replacement, Reduction, and Refinement of animal testing). We detail the causality behind experimental choices, provide validated protocols for key assays, and offer insights into data interpretation and potential toxicological pathways.

Introduction: The Need for a Structured Toxicological Profile

2-amino-3-methylpent-4-enoic acid is an unsaturated, non-proteinogenic amino acid with the molecular formula C₆H₁₁NO₂.[1][2][3] Its structure, featuring both a vinyl group and a methyl-branched backbone, presents unique chemical properties that distinguish it from endogenous amino acids. As with any novel chemical entity (NCE) being considered for pharmaceutical, biochemical, or agricultural applications, establishing a foundational toxicity profile is a non-negotiable prerequisite for further development.[4]

The potential for non-proteinogenic amino acids to interfere with metabolic pathways, be misincorporated into proteins, or exert direct cytotoxic effects necessitates a thorough safety evaluation.[5] This guide proposes a systematic, multi-tiered approach to efficiently and ethically gather the essential preliminary data needed to make informed decisions about the future of this compound.

A Tiered Strategy for Preliminary Toxicity Assessment

A progressive, tiered approach is the cornerstone of modern toxicology. It ensures that resources are used efficiently and animal studies are only conducted when necessary, based on a weight of evidence from preceding tiers. This strategy allows for early identification of potential hazards and informs the design of subsequent, more complex studies.

G T0 Tier 0: Compound Characterization T1 Tier 1: In Silico & Computational Assessment T0->T1 Physicochemical Data T2 Tier 2: In Vitro Toxicity Profiling T1->T2 Predictive Hazard Data sub_T2_1 Cytotoxicity (e.g., MTT Assay) T2->sub_T2_1 sub_T2_2 Genotoxicity (e.g., Ames Test) T2->sub_T2_2 T3 Tier 3: Preliminary In Vivo Acute Toxicity Decision Go / No-Go Decision Risk Assessment T3->Decision LD50 Estimate & Observed Effects sub_T2_1->T3 In Vitro Evidence sub_T2_2->T3 In Vitro Evidence G Compound 2-amino-3-methylpent-4-enoic acid Transport Amino Acid Transporters Compound->Transport Intracellular Intracellular Pool Transport->Intracellular Enzyme Metabolic Enzymes (e.g., Transaminases) Intracellular->Enzyme ProteinSynth Protein Synthesis Machinery (Aminoacyl-tRNA Synthetases) Intracellular->ProteinSynth Inhibition Competitive Inhibition Enzyme->Inhibition Misincorporation Misincorporation into Proteins ProteinSynth->Misincorporation Metabolite Altered Metabolite Levels Inhibition->Metabolite Misfolded Misfolded / Non-functional Proteins Misincorporation->Misfolded Apoptosis Cellular Dysfunction & Apoptosis Metabolite->Apoptosis ER_Stress ER Stress / UPR Misfolded->ER_Stress ER_Stress->Apoptosis

Caption: Hypothesized mechanism of amino acid analog toxicity.

Conclusion and Future Directions

This guide presents a validated and systematic framework for generating the essential . By following this tiered approach, researchers can build a foundational safety profile, enabling a data-driven "Go/No-Go" decision for further development. Positive findings in any tier, such as high cytotoxicity or mutagenicity, would necessitate further mechanistic studies to understand the adverse outcome pathway before proceeding. The data generated will be critical for any future regulatory submissions and for ensuring the safe handling and application of this novel compound.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program.
  • Model toxicity assay for amino acid derivatives using green paramecia. (n.d.). Research Trends.
  • Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63, 467–478.
  • Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. (n.d.). AAPPTec.
  • (A) Cytotoxic effects of compounds 2–4 against eight acute myeloid leukemia (AML) cell lines. (n.d.). ResearchGate.
  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. (n.d.). PMC.
  • (2R,3S)-2-Amino-3-methylpent-4-enoic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET - Pent-4-enoic acid. (2025, November 6). Sigma-Aldrich.
  • (2R)-2-amino-3-methylpent-4-enoic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. (2023, August 25). Fisher Scientific.
  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories.
  • Safety Assessment of α-Amino Acids as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review.
  • Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. (2020, January 27). PMC.
  • (2S,3S)-2-amino-3-methyl-4-pentenoic acid. (2025, October 8). Chemsrc.
  • 2-Amino-3-methylidenepent-4-enoic acid (EVT-15568911). (n.d.). EvitaChem.
  • (R)-2-amino-2-methylpent-4-enoic acid. (2024, April 9). ChemBK.
  • (2R)-2-amino-3-methylpent-4-enoic acid CAS#1690237-64-9. (n.d.). ChemRadar.
  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. (n.d.). RSC Publishing.
  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. (2022, May 20). MDPI.
  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (2021, February 8). MDPI.
  • Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes. (2022, April 21). Frontiers.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI.

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 2-Amino-3-methylpent-4-enoic Acid: Protocols for Enantioselective Preparation and Enzymatic Resolution

Introduction & Strategic Rationale 2-Amino-3-methylpent-4-enoic acid (commonly referred to as 4,5-didehydroisoleucine) is a highly valuable non-canonical amino acid (ncAA). Structurally analogous to isoleucine but featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Amino-3-methylpent-4-enoic acid (commonly referred to as 4,5-didehydroisoleucine) is a highly valuable non-canonical amino acid (ncAA). Structurally analogous to isoleucine but featuring a terminal alkene, it has become a cornerstone molecule in modern therapeutics and protein engineering. The terminal double bond serves as a bioorthogonal handle for thiol-ene click chemistry, enabling site-specific protein modifications and the synthesis of complex bioconjugates[1]. Furthermore, its enantiopure (2S,3S) and (2S,3R) forms are critical building blocks in the total synthesis of α-amanitin—a potent RNA polymerase II inhibitor widely utilized as a payload in antibody-drug conjugates (ADCs)[2]—and in the preparation of 4,5-dihydroxyisoleucine derivatives[3].

Because isoleucine analogs possess two stereocenters (Cα and Cβ), achieving absolute stereocontrol is paramount. The translational machinery of auxotrophic hosts (e.g., Escherichia coli) is strictly stereospecific; Isoleucyl-tRNA synthetase (IleRS) predominantly activates the (2S,3S) isomer, actively discriminating against other configurations[4]. Consequently, the chemical synthesis of this ncAA must be driven by rigorous asymmetric protocols.

Mechanistic Insights & Causality

To access enantiopure 2-amino-3-methylpent-4-enoic acid, two primary strategic pathways are employed in the field: Transition-Metal Catalyzed Asymmetric Allylic Alkylation (AAA) and Enzymatic Kinetic Resolution.

Pathway 1: Ruthenium-Catalyzed Asymmetric Allylic Alkylation While Palladium-catalyzed AAA is the historical standard for many substrates, Ruthenium catalysts uniquely excel at providing high branched-to-linear regioselectivity when utilizing monosubstituted allylic electrophiles (such as but-3-en-2-ol). By employing a carefully selected chiral ligand, the Ru-complex dictates the facial attack of the glycine Schiff base enolate. This simultaneous control over the Cα and Cβ stereocenters yields the desired (2S,3S) configuration with high diastereoselectivity[2].

Pathway 2: Enzymatic Kinetic Resolution via Acylase I For scalable, cost-effective production, synthesizing a racemic mixture (e.g., via Claisen rearrangement[3]) followed by enzymatic kinetic resolution is highly efficient. Acylase I (from Aspergillus melleus) exhibits absolute specificity for the natural L-configuration at the Cα position. When applied to a racemic N-acyl derivative (such as N-trifluoroacetyl-4,5-didehydroisoleucine), the enzyme selectively hydrolyzes the amide bond of the L-enantiomer, leaving the D-enantiomer untouched[2].

Workflow Visualization

SynthesisWorkflow Start1 Glycine Schiff Base + Chiral Allylic Alcohol RuCat Ru-Catalyzed Allylic Alkylation Start1->RuCat Chiral Ligand Inter1 (2S,3S)-Intermediate RuCat->Inter1 Regio/Stereoselective Deprotect Acidic Deprotection Inter1->Deprotect Product1 (2S,3S)-2-Amino-3-methyl pent-4-enoic acid Deprotect->Product1 Start2 Racemic N-Acyl Didehydroisoleucine Enzyme Acylase I (A. melleus) pH 7.5, 36°C Start2->Enzyme Buffer Product2 L-Amino Acid (2S,3S/R) Enzyme->Product2 Hydrolysis (L-selective) Unreacted D-N-Acyl Amino Acid (Unreacted) Enzyme->Unreacted Kinetic Resolution

Figure 1: Asymmetric synthesis and enzymatic resolution of 2-amino-3-methylpent-4-enoic acid.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Synthesis of (2S,3S)-2-Amino-3-methylpent-4-enoic Acid

This protocol utilizes a chiral transfer mechanism during allylic alkylation to establish the (2S,3S) configuration de novo[2].

  • Catalyst Preactivation: In an inert-atmosphere glovebox, dissolve the Ruthenium precursor (e.g., [Ru(cod)(2-methylallyl)2]) and the selected chiral ligand in anhydrous, degassed tetrahydrofuran (THF). Stir at ambient temperature for 30 minutes to preform the active chiral Ru-complex.

  • Substrate Introduction: To the catalyst solution, add the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and the chiral allylic alcohol (but-3-en-2-ol).

  • Stereoselective Alkylation: Cool the reaction vessel to -78 °C. Dropwise, add a strong, non-nucleophilic base (e.g., Lithium hexamethyldisilazide, LiHMDS) to generate the enolate.

    • Causality: Enolization at cryogenic temperatures prevents unwanted side reactions and strictly controls the E/Z geometry of the enolate, which is an absolute prerequisite for high diastereoselectivity during the subsequent allylation.

  • Self-Validation Checkpoint: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Before proceeding to deprotection, analyze the crude intermediate via ¹H NMR. The diastereomeric ratio (dr) can be directly validated by observing the distinct chemical shifts of the C-methyl doublet. A high dr confirms the catalyst performed correctly.

  • Deprotection: Subject the purified intermediate to acidic hydrolysis (1M HCl in THF) to cleave both the Schiff base and the tert-butyl ester, yielding the free (2S,3S)-amino acid.

Protocol B: Enzymatic Resolution of Racemic Didehydroisoleucine

This protocol is ideal for resolving racemic mixtures synthesized via non-asymmetric routes (e.g., Claisen rearrangements)[3],[2].

  • Substrate Preparation: Dissolve racemic N-trifluoroacetyl-2-amino-3-methylpent-4-enoic acid (700 mg, ~3.10 mmol) in 15 mL of Sorensen phosphate buffer.

  • Critical pH Adjustment: Carefully add 4 M KOH (approx. 777 µL) to neutralize the carboxylic acid, strictly adjusting and maintaining the pH at exactly 7.5.

    • Causality: Acylase I relies on a specific protonation state of its active site residues. Activity drops precipitously outside the pH 7.0–8.0 window, leading to stalled reactions.

  • Enzymatic Cleavage: Add 300 mg of Acylase I (from Aspergillus melleus). Incubate the mixture at 36 °C for 6 hours[2].

    • Causality: 36 °C represents the optimal thermodynamic point for maximum enzymatic turnover without inducing thermal denaturation of the protein structure.

  • Self-Validating Isolation: Acidify the mixture slightly (pH ~3) and extract with ethyl acetate. The unreacted D-N-acyl derivative partitions entirely into the organic layer, while the free L-amino acid remains in the aqueous layer.

    • Validation: The mass balance of the dried organic layer versus the recovered aqueous product should approach a 50:50 theoretical yield. Any significant deviation immediately indicates incomplete enzymatic digestion or non-specific hydrolysis. Purify the aqueous layer via Dowex 50WX8 ion-exchange chromatography.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two methodologies to guide process chemistry decisions:

ParameterRu-Catalyzed Asymmetric AlkylationEnzymatic Kinetic Resolution (Acylase I)
Primary Utility De novo synthesis of specific stereoisomerScalable resolution of racemic mixtures
Enantiomeric Excess (ee) > 95% (Ligand dependent)> 99% (For the hydrolyzed L-enantiomer)
Diastereomeric Ratio (dr) High (Catalyst/Ligand-controlled)Dependent entirely on the starting racemic mixture
Scalability Moderate (Limited by chiral ligand/Ru cost)High (Enzymes are highly efficient and cost-effective)
Key Advantage Direct access to (2S,3S) without 50% mass lossEnvironmentally benign, simple extraction-based separation

Sources

Application

incorporating 2-amino-3-methylpent-4-enoic acid into peptidomimetics

Application Note: Engineering Peptidomimetics with 2-Amino-3-methylpent-4-enoic Acid ( Δ4 -Dehydroisoleucine) Executive Summary & Scientific Rationale The incorporation of unnatural amino acids (UAAs) into peptide backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Peptidomimetics with 2-Amino-3-methylpent-4-enoic Acid ( Δ4 -Dehydroisoleucine)

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2-Amino-3-methylpent-4-enoic acid (also known as Δ4 -dehydroisoleucine or β -methyl-allylglycine) is a highly versatile, γ,δ -unsaturated aliphatic UAA[1].

Unlike standard proteinogenic amino acids, Δ4 -dehydroisoleucine provides two distinct structural advantages:

  • Conformational Restriction: The β -methyl group introduces significant steric bulk, restricting the ϕ and ψ dihedral angles of the peptide backbone. This is uniquely suited for rigidifying dipeptide scaffolds into Polyproline II (PPII) helical conformations, which are critical for targeting SH3, WW, and EVH1 protein domains[2].

  • Bio-orthogonal Reactivity: The terminal alkene serves as a chemoselective handle for late-stage diversification. It enables macrocyclization via Ring-Closing Metathesis (RCM) to form "stapled" peptides with enhanced proteolytic stability[3][4], or stereoselective oxidation to yield 4,5-dihydroxyisoleucine—a critical building block for α -amanitin-based Antibody-Drug Conjugates (ADCs)[5][6].

Physicochemical Profiling

Understanding the physicochemical parameters of Δ4 -dehydroisoleucine is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and downstream functionalization.

ParameterValuePharmacological / Synthetic Implication
Molecular Formula C₆H₁₁NO₂Aliphatic, highly lipophilic side chain.
Molecular Weight 129.16 g/mol [1]Low molecular weight allows for multiple incorporations without violating Lipinski's rules.
Stereocenters C2 ( α ), C3 ( β )Exists as 4 diastereomers. The (2S,3R) and (2S,3S) isomers are most commonly utilized for biological mimicry[1].
Reactive Sites α -amine, α -carboxyl, Δ4 -alkeneRequires orthogonal protection (e.g., Fmoc/tBu) during SPPS to preserve the terminal alkene for downstream RCM or cross-metathesis.
Steric Profile β -branchedHigh steric hindrance during SPPS requires highly reactive coupling reagents (e.g., HATU) to prevent deletion sequences.

Mechanistic Pathways & Strategic Applications

The synthetic utility of 2-amino-3-methylpent-4-enoic acid branches into three distinct drug development pathways, visualized below.

LogicTree UAA 2-Amino-3-methylpent-4-enoic Acid Terminal Alkene Handle RCM Ring-Closing Metathesis Grubbs II Catalyst UAA->RCM Oxidation Sharpless Dihydroxylation AD-mix-beta / OsO4 UAA->Oxidation PPII Dipeptide Scaffolding Kazmaier-Claisen Rearrangement UAA->PPII Stapled Stapled Peptidomimetics Enhanced Proteolytic Stability RCM->Stapled Amanitin 4,5-Dihydroxyisoleucine alpha-Amanitin ADCs Oxidation->Amanitin Proteomimetics PPII Helix Rigidification SH3/WW Domain Targeting PPII->Proteomimetics

Divergent synthetic applications of 2-amino-3-methylpent-4-enoic acid in drug development.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent choice is provided to ensure scientists can troubleshoot effectively.

Protocol A: SPPS Incorporation of Fmoc- Δ4 -Dehydroisoleucine

Due to the β -branching of the side chain, Δ4 -dehydroisoleucine is highly sterically hindered. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete acylation.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Causality: Proper swelling exposes the maximum number of reactive sites within the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-2-amino-3-methylpent-4-enoic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU generates an highly reactive 7-azabenzotriazole active ester, which is mandatory to overcome the steric clash of the β -methyl group. Using 2.9 eq of HATU prevents capping of the N-terminus by excess uronium salts.

  • Coupling: Add the activated mixture to the resin and agitate for 120 minutes at room temperature.

  • Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step using DIC and OxymaPure to alter the coupling kinetics.

  • Capping: Treat with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to truncate any unreacted sequences.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

RCM of Δ4 -dehydroisoleucine with another alkene-bearing UAA (e.g., allylglycine) creates an all-hydrocarbon staple. This process must be performed on-resin to leverage the pseudo-dilution effect, which strongly favors intramolecular cyclization over intermolecular cross-metathesis[3].

RCM_Workflow Start Linear SPPS (Fmoc Chemistry) Deprotect N-Terminal Protection (Avoid Metathesis Interference) Start->Deprotect Solvent Solvent Exchange (Anhydrous DCE) Deprotect->Solvent Catalyst Grubbs II Catalyst (15 mol%) Solvent->Catalyst Cyclization On-Resin RCM (80°C, Microwave) Catalyst->Cyclization Wash Ru Scavenging (DMSO/DCM Washes) Cyclization->Wash Cleavage TFA Cleavage & Global Deprotection Wash->Cleavage

Step-by-step workflow for on-resin Ring-Closing Metathesis (RCM) of dehydroisoleucine peptides.

Step-by-Step Methodology:

  • N-Terminal Protection: Ensure the N-terminus is Fmoc-protected or acetylated. Causality: Free primary amines can coordinate with and poison the ruthenium catalyst.

  • Solvent Exchange: Wash the resin extensively with anhydrous 1,2-Dichloroethane (DCE) under an argon atmosphere. Causality: DCE has a higher boiling point than DCM, allowing for elevated reaction temperatures necessary for sterically hindered olefins.

  • Catalyst Addition: Add a solution of 15 mol% Grubbs 2nd Generation Catalyst in anhydrous DCE to the resin. Causality: Grubbs II is selected over Grubbs I due to its robust tolerance for amide backbones and superior ability to initiate metathesis on β -branched alkenes.

  • Cyclization: Heat the reaction mixture to 80°C under microwave irradiation (100W) for 2 hours.

  • Catalyst Scavenging (Critical): Wash the resin with a solution of 10% DMSO in DCM for 12 hours. Causality: DMSO strongly coordinates with the ruthenium catalyst, forming a soluble complex that washes away easily. Failure to remove Ru will result in unintended double-bond isomerization during the acidic TFA cleavage step.

Protocol C: Stereoselective Sharpless Dihydroxylation (Amanitin Precursor)

To synthesize the (2S,3R,4R)-4,5-dihydroxyisoleucine building block for α -amanitin analogs, the terminal alkene of Δ4 -dehydroisoleucine must undergo stereoselective oxidation[5][6].

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-(2S,3R)-2-amino-3-methylpent-4-enoic acid in a 1:1 mixture of tert-butanol and water.

  • Reagent Addition: Cool the mixture to 0°C. Add 1.4 g of AD-mix- β per mmol of substrate, followed by 1.0 equivalent of methanesulfonamide (MeSO₂NH₂). Causality: AD-mix- β dictates the stereochemistry of the incoming hydroxyl groups. MeSO₂NH₂ is added to accelerate the hydrolysis of the osmate ester intermediate, which is notoriously slow for sterically hindered, branched olefins.

  • Reaction: Stir vigorously at 0°C for 24 hours. Causality: Maintaining 0°C maximizes the enantiomeric excess (ee) by rigidifying the transition state.

  • Quenching: Add solid sodium sulfite (Na₂SO₃, 1.5 g/mmol ) and stir for 1 hour at room temperature. Causality: Na₂SO₃ safely reduces the highly toxic and volatile Osmium(VIII) to the benign Osmium(VI) species prior to extraction.

References

  • (2R,3S)-2-Amino-3-methylpent-4-enoic acid | C6H11NO2 | CID 94420831 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of (2s,3r,4r)
  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability Source: Organic Letters (ACS Publications) URL:[Link]

  • Stereoselective Synthesis of Proline-Derived Dipeptide Scaffolds (ProM-3 and ProM-7) Rigidified in a PPII Helix Conformation Source: Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link]

  • (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino] Source: Organic Syntheses URL:[Link]

Sources

Method

Application Note: Ring-Closing Metathesis (RCM) Strategies Utilizing 2-Amino-3-methylpent-4-enoic Acid for Peptidomimetic and Macrocyclic Drug Discovery

Introduction & Mechanistic Rationale The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Specifically, 2-amino-3-methylpent-4-enoic acid (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Specifically, 2-amino-3-methylpent-4-enoic acid (also known as β -methylallylglycine) serves as a highly specialized building block for the synthesis of conformationally restricted macrocycles, stapled peptides, and azabicycloalkane turn mimics[1]. Unlike standard allylglycine, the presence of the β -methyl group introduces significant steric bulk adjacent to the reacting terminal olefin.

Causality in Substrate Design: This steric hindrance is not a liability; it is a deliberate structural design choice. The β -methyl group restricts the χ1​ dihedral angle of the amino acid side chain. This restriction induces a profound Thorpe-Ingold effect (conformational pre-organization), which brings the two reacting olefins of the diene precursor into closer spatial proximity. Entropically, this heavily favors intramolecular ring-closing metathesis (RCM) over deleterious intermolecular cross-metathesis (CM) or oligomerization, ultimately yielding highly stable, proteolysis-resistant secondary structures[2].

RCM Workflow & Logical Relationships

The successful execution of RCM with sterically demanding substrates requires a tightly controlled workflow, balancing conformational dynamics with catalyst kinetics.

RCM_Workflow A 1. Substrate Synthesis (Peptide Coupling) B 2. Conformational Pre-organization (Thorpe-Ingold Effect) A->B Incorporates β-methylallylglycine C 3. Ru-Catalyzed RCM (HG-II Catalyst, 80°C) B->C High Dilution (1-5 mM) D 4. Catalyst Quenching (Ethyl Vinyl Ether) C->D Ethylene Gas Release E 5. Purification & Validation (Ru-Scavenger & LC-MS) D->E Inactive Fischer Carbene

Workflow for RCM of 2-amino-3-methylpent-4-enoic acid peptides, highlighting pre-organization.

Catalyst Selection & Reaction Optimization

While the β -methyl group provides entropic advantages, it imposes a severe kinetic barrier during the metallacyclobutane intermediate formation in the catalytic cycle. First-generation ruthenium catalysts (e.g., Grubbs I) lack the electron density required to overcome this steric barrier, typically resulting in aborted catalytic cycles and trace yields[2].

Successful RCM of 2-amino-3-methylpent-4-enoic acid requires second-generation catalysts featuring strongly electron-donating N-heterocyclic carbene (NHC) ligands. Hoveyda-Grubbs Second Generation (HG-II) is the catalyst of choice. Its isopropoxybenzylidene chelate imparts exceptional thermal stability, allowing the reaction to be driven at elevated temperatures (60–80 °C) to overcome the steric activation energy barrier without premature catalyst decomposition[3].

Table 1: Quantitative Optimization of RCM Conditions for β -Branched Olefins
Catalyst SystemSubstrate Conc.Solvent / Temp (°C)Conversion (%)Mechanistic Causality & Observations
Grubbs I 5 mMDCM / 40 °C< 10%Insufficient electron density to overcome β -methyl steric bulk; catalyst degrades before turnover.
Grubbs II 5 mMDCM / 40 °C45–60%NHC ligand increases reactivity, but thermal energy is insufficient for complete conversion.
Hoveyda-Grubbs II 5 mMDCE / 80 °C> 90%Isopropoxy chelate provides thermal stability; elevated heat overcomes the steric activation barrier[3].
Hoveyda-Grubbs II 50 mMDCE / 80 °CVariableHigh concentration shifts equilibrium toward intermolecular cross-metathesis (oligomerization).

Self-Validating Experimental Protocol

Objective: Intramolecular cyclization of a linear diene peptide containing 2-amino-3-methylpent-4-enoic acid and a complementary terminal olefin (e.g., allylglycine) to form a macrocyclic peptidomimetic.

Step 1: High-Dilution Assembly & Deoxygenation
  • Action: Dissolve the linear peptide precursor in anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 2.0 mM.

  • Causality: Metathesis is a concentration-dependent equilibrium. High dilution (<5 mM) kinetically isolates the molecules, suppressing intermolecular cross-metathesis and driving the reaction toward intramolecular ring closure.

  • Action: Sparge the solution with dry Argon gas for 20 minutes.

  • Causality: Ruthenium alkylidene catalysts are highly susceptible to oxidative degradation. Removing dissolved oxygen prevents premature catalyst death and ensures a high turnover number (TON).

Step 2: Catalyst Initiation & Thermal Activation
  • Action: Under positive Argon pressure, add the Hoveyda-Grubbs 2nd Generation catalyst (10 mol%) in a single portion. Heat the reaction mixture to 80 °C (reflux) for 16 hours.

  • Causality: The β -methyl group of 2-amino-3-methylpent-4-enoic acid severely hinders the approach of the Ru-carbene. The HG-II catalyst provides the thermal stability necessary to withstand 80 °C, supplying the thermal energy required to overcome this steric activation barrier[3].

  • Self-Validation Checkpoint 1: At 16 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Successful conversion is validated by the quantitative shift of the parent mass to [M−28.03] Da, corresponding to the stoichiometric expulsion of ethylene gas.

Step 3: Carbene Quenching
  • Action: Cool the reaction to room temperature. Add ethyl vinyl ether (50 equivalents relative to HG-II) and stir for 30 minutes.

  • Causality: Ethyl vinyl ether acts as a sacrificial olefin. It rapidly undergoes cross-metathesis with the active Ru-alkylidene to form a stable, metathesis-inactive Fischer carbene. This prevents unwanted double-bond migration or reverse metathesis during solvent evaporation.

Step 4: Ruthenium Scavenging & Isolation
  • Action: Add a functionalized ruthenium scavenger resin (e.g., SiliaBond DMT or QuadraPure TU, 5 equivalents relative to catalyst) and stir for 2 hours. Filter the suspension through a Celite pad and concentrate the filtrate in vacuo.

  • Causality: Residual ruthenium is notoriously difficult to remove and can cause toxicity in biological assays or interfere with downstream chemistry. The functionalized resin irreversibly chelates the Ru metal.

  • Self-Validation Checkpoint 2: Analyze the crude product by 1 H NMR (500 MHz). The protocol is considered successful and self-validated when the terminal olefin multiplets ( δ 5.0–5.2 ppm) completely disappear, replaced by a new internal olefin multiplet ( δ 5.4–5.8 ppm).

References

  • Title: Ring-closing metathesis/transannular cyclization to azabicyclo[X.Y.
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides Source: PMC - NIH URL

Sources

Application

Application Note: Scale-Up Synthesis and Chemoenzymatic Resolution of 2-Amino-3-methylpent-4-enoic Acid

Executive Summary & Scientific Context The synthesis of highly stereopure branched unnatural amino acids is a critical bottleneck in the development of biologically active oligopeptides, depsipeptides, and enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The synthesis of highly stereopure branched unnatural amino acids is a critical bottleneck in the development of biologically active oligopeptides, depsipeptides, and enzyme inhibitors[1]. Specifically, (2S,3R)-2-amino-3-methylpent-4-enoic acid (also known as Δ(4)-dehydroisoleucine) serves as a potent chiral building block closely related to L-alloisoleucine[2].

This application note details a highly scalable, self-validating chemoenzymatic protocol for synthesizing this compound. By pairing a thermodynamically driven Ester Enolate Claisen Rearrangement with a highly specific Dual Enzymatic Kinetic Resolution , this workflow eliminates the need for laborious diastereomeric separations via traditional chromatography, ensuring >99% enantiomeric and diastereomeric excess (ee/de)[3].

Mechanistic Causality: Designing a Self-Validating Workflow

To successfully scale this synthesis, researchers must understand the causality behind the reagent and biocatalyst selections. This protocol is not merely a sequence of steps, but a carefully orchestrated sequence of stereochemical checkpoints.

The Chelate-Enolate Claisen Rearrangement

The foundation of the carbon framework is established via the Kazmaier-Claisen rearrangement of an N-protected glycine cis-crotyl ester[4].

  • Base Selection (LHMDS vs. LDA): While Lithium diisopropylamide (LDA) is the standard base for enolate formation, it is prone to nucleophilic attack on the trifluoroacetyl (TFA) protecting group, leading to premature deprotection[4]. We mandate the use of Lithium hexamethyldisilazide (LHMDS). Its increased steric bulk prevents TFA cleavage, preserving the substrate for the subsequent enzymatic steps.

  • Chelation Control (ZnCl₂): The addition of anhydrous ZnCl₂ is the primary driver of stereocontrol. Zinc coordinates with both the ester oxygen and the protected amine, forming a rigid, chelated metal enolate[5]. This fixed geometry locks the conformation, forcing the[3,3]-sigmatropic rearrangement to proceed through a highly ordered, chair-like transition state, maximizing the yield of the desired anti-diastereomer.

Dual Enzymatic Kinetic Resolution

Because the Claisen rearrangement yields a scalemic mixture (predominantly the (2S,3R) isomer, but contaminated with (2S,3S), (2R,3S), and (2R,3R) isomers), a two-stage enzymatic purification is employed[1].

  • Stage 1 (L-Aminoacylase): Aspergillus L-aminoacylase acts as the first stereochemical gatekeeper. It strictly hydrolyzes the N-TFA group of L-isomers (2S)[2]. The unreacted D-isomers (2R) remain hydrophobic and are easily washed away into an organic phase.

  • Stage 2 (L-Amino Acid Oxidase): The remaining aqueous mixture contains both (2S,3R) and (2S,3S) free amino acids. Crotalus adamanteus L-amino acid oxidase exhibits extreme steric sensitivity at the C3 position. It oxidizes the (2S,3S) allo-isomer approximately 100 times faster than the (2S,3R) isomer[3]. The oxidized byproduct isomerizes into a conjugated 2-oxo acid, which is easily trapped by an anion exchange resin, allowing the pure (2S,3R) product to elute seamlessly[3].

Workflow Visualization

G A N-TFA-Glycine cis-Crotyl Ester (Starting Material) B LHMDS, ZnCl2 (-78°C to RT) A->B Deprotonation & Chelation C Chelate-Enolate Claisen Rearrangement B->C [3,3]-Sigmatropic Shift D Scalemic Mixture N-TFA-2-amino-3-methylpent-4-enoic acid C->D E Aspergillus L-Aminoacylase (Enzymatic Hydrolysis) D->E pH 7.0, CoCl2 F (2S,3R) & (2S,3S) Free Amino Acids (Aqueous Phase) E->F Kinetic Resolution G Crotalus adamanteus L-Amino Acid Oxidase F->G Selective Oxidation H Pure (2S,3R)-2-amino-3-methylpent-4-enoic acid (>99% ee) G->H Ion Exchange Purification

Figure 1: Chemoenzymatic workflow for the scale-up synthesis of (2S,3R)-2-amino-3-methylpent-4-enoic acid.

Step-by-Step Scale-Up Protocol

Phase 1: Chelate-Enolate Claisen Rearrangement
  • Reactor Preparation: Purge a dry, jacketed 5 L glass reactor with N₂. Charge the reactor with N-TFA-glycine cis-crotyl ester (1.0 eq, approx. 100 g) dissolved in anhydrous THF (1.5 L). Cool the internal temperature to -78 °C.

  • Deprotonation: Slowly add LHMDS (1.0 M in THF, 2.5 eq) via an addition funnel over 45 minutes. Critical IPQC: Maintain internal temperature strictly below -70 °C to prevent premature, unchelated rearrangement[4].

  • Chelation: Add a solution of anhydrous ZnCl₂ (1.2 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete chelate formation.

  • Thermal Rearrangement: Disable the cooling jacket and allow the reactor to warm to room temperature (20-25 °C). Stir for 12 hours.

  • Quench & Extraction: Quench the reaction by slowly adding 1N HCl until the pH reaches 2.0. Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the scalemic N-TFA-2-amino-3-methylpent-4-enoic acid mixture.

Phase 2: First Enzymatic Resolution (Hydrolysis)
  • Aqueous Solubilization: Suspend the crude N-TFA mixture (approx. 90 g) in distilled H₂O. Carefully add aqueous KOH (1.0 M) dropwise until the mixture becomes homogenous and the pH is exactly 7.0[3]. Adjust final volume to 1.0 L.

  • Biocatalysis: Add CoCl₂·6H₂O (1.0 eq relative to substrate) as an enzymatic cofactor, followed by Aspergillus L-aminoacylase (approx. 500 mg/L). Stir gently at 37 °C for 48 hours[3].

  • Phase Separation: Acidify the mixture slightly to pH 5.0 and extract with Ethyl Acetate (3 x 400 mL). The organic layer contains the unreacted D-isomers. Retain the aqueous layer, which now contains the (2S,3R) and (2S,3S) free amino acids[2].

Phase 3: Second Enzymatic Resolution (Oxidation) & Purification
  • Oxidation Setup: Adjust the retained aqueous layer to pH 7.5 using dilute KOH. Add Crotalus adamanteus L-amino acid oxidase (200 U) and Catalase (to decompose the H₂O₂ generated during oxidation and prevent enzyme degradation)[3].

  • Aeration: Incubate the mixture at 37 °C while vigorously bubbling O₂ (or sterile air) through the solution. Monitor the disappearance of the (2S,3S) isomer via chiral HPLC.

  • Ion-Exchange Chromatography: Once the (2S,3S) isomer is consumed, load the aqueous mixture onto a Dowex 1x8-50 (OH⁻) anion exchange column. The oxidized byproduct (3-methyl-2-oxopent-4-enoic acid) binds strongly to the resin, while the pure (2S,3R)-2-amino-3-methylpent-4-enoic acid elutes in the void volume[3].

  • Isolation: Lyophilize the aqueous eluent to afford the final product as a colorless solid[3].

Quantitative Data & In-Process Quality Control (IPQC)

To ensure the protocol acts as a self-validating system, specific analytical checkpoints must be met at each phase.

Process Yields and Stereochemical Purity
Reaction PhaseIntermediate / ProductYield (%)Stereochemical Profile
Claisen Rearrangement Scalemic N-TFA-amino acid mixture80 - 85%~90% (2S,3R), ~10% mixed isomers
L-Aminoacylase Hydrolysis (2S,3R) + (2S,3S) Free Amino Acids42 - 45%*100% L-isomer (2S)
L-Amino Acid Oxidase (2S,3R)-2-amino-3-methylpent-4-enoic acid82%**>99% (2S,3R)

*Yield calculated based on the total starting scalemic mixture (theoretical max 50%). **Recovery yield of the specific (2S,3R) isomer from the Stage 2 mixture.

Final Product Validation (NMR Verification)

The identity and purity of the lyophilized solid must be confirmed via proton NMR. The terminal alkene protons are highly diagnostic for this specific structural backbone.

  • ¹H NMR (400 MHz, D₂O): δ = 1.12 (d, 3 H, J = 7.3 Hz, CH₃), 2.89 (m, 1 H, CHCH=CH₂), 3.77 (d, 1 H, J = 4.0 Hz, CHNH₂), 5.26 (dd, 1 H, J = 1.0, 16.2 Hz, CH=CH₂), 5.27 (dd, 1 H, J = 1.0, 10.6 Hz, CH=CH₂), 5.86 (ddd, 1 H, J = 6.6, 10.6, 16.2 Hz, CH=CH₂)[3].

References

  • Bakke, M., Ohta, H., Kazmaier, U., & Sugai, T. (1999). Action of L-Aminoacylase and L-Amino Acid Oxidase on 2-Amino-3-methylpent-4-enoic acid [Δ(4)-Dehydroisoleucine and alloisoleucine] Stereoisomers: An Alternative Route to a Stereochemically Pure Compound and the Application to the Synthesis of (R)-2-Methylbutan-1-ol. Synthesis, 1999(9), 1671-1677.
  • Bakke, M., Ohta, H., Kazmaier, U., & Sugai, T. (1999). Action of L-aminoacylase and L-amino acid oxidase on 2-amino-3- methylpent-4-enoic acid[Δ(4)-dehydroisoleucine and alloisoleucine] stereoisomers (Elsevier Pure Abstract). Synthesis, 1999(9), 1671-1677.
  • Corden Pharma International GMBH. (2021). Synthesis of (2s,3r,4r)
  • Kazmaier, U. (1994). Ester Enolate Claisen Rearrangement of N-Protected Amino Acid Allylic Esters. Angewandte Chemie International Edition in English, 33(9), 998-999.
  • Thieme Connect. (1999). Action of L-Aminoacylase and L-Amino Acid Oxidase on 2-Amino-3-methylpent-4-enoic Abstract.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for 2-Amino-3-methylpent-4-enoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of separating 2-amino-3-methylpent-4-enoic acid (a dehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of separating 2-amino-3-methylpent-4-enoic acid (a dehydroisoleucine derivative)[1].

Because this unnatural amino acid possesses two stereogenic centers (C2 and C3), your sample may contain up to four stereoisomers (two diastereomeric pairs, each comprising two enantiomers). Furthermore, its zwitterionic nature and lack of a strong UV chromophore make standard reversed-phase methodologies ineffective. This guide provides field-proven, self-validating workflows to achieve baseline resolution of all isomers.

Workflow Visualization

HPLC_Workflow Target 2-Amino-3-methylpent-4-enoic acid (4 Stereoisomers, Zwitterionic) Detection Preferred Detection Modality? Target->Detection DirectMS LC-MS / ELSD / CAD (Direct Analysis) Detection->DirectMS DirectUV Low UV (200-210 nm) (Direct Analysis) Detection->DirectUV DerivUV Standard UV (254 nm) (Pre-column Derivatization) Detection->DerivUV ZWIX Zwitterionic CSP (e.g., ZWIX+) Mechanism: Double Ion-Pairing Mobile Phase: MeOH/ACN + FA/DEA DirectMS->ZWIX Volatile Additives Crown Crown Ether CSP (e.g., CR+) Mechanism: Host-Guest Complexation Mobile Phase: pH 1-2 (HClO4) DirectUV->Crown Acidic Aqueous DerivStep Fmoc/Boc Protection Enhances Pi-Pi Interactions DerivUV->DerivStep Poly Polysaccharide CSP (e.g., IC) Mechanism: Steric & Dipole Mobile Phase: Hexane/IPA DerivStep->Poly Normal/Reverse Phase

Decision tree for selecting chiral HPLC workflows based on detection and derivatization needs.

Section 1: Mechanistic Foundations & Column Selection (FAQs)

Q: Why is direct separation of this molecule so difficult on standard chiral columns? A: Native amino acids are zwitterionic and highly polar, resulting in poor solubility in the non-polar solvents typically used for standard polysaccharide-based Chiral Stationary Phases (CSPs)[2]. To achieve direct separation without derivatization, you must use a CSP that actively leverages the molecule's charged states, such as Zwitterionic or Crown Ether columns.

Q: If I have access to LC-MS, which column architecture is optimal? A: Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-)) are the gold standard here. These columns are synthesized by fusing cinchona alkaloids with trans-2-aminocyclohexanesulfonic acid[3].

  • The Causality: They separate zwitterionic molecules via a synergistic double ion-pairing mechanism—the alkaloid acts as an anion exchanger for the analyte's carboxylate group, while the sulfonic acid acts as a cation exchanger for the protonated amine[3]. Because this mechanism operates efficiently in Methanol/Acetonitrile mixtures with volatile buffers (Formic Acid/Diethylamine), it is perfectly compatible with MS detection[4].

Q: I only have a UV detector. What is my best option for direct analysis? A: Crown Ether CSPs (e.g., CROWNPAK® CR(+) or CrownSil™ R(+)) are highly effective for primary amino acids.

  • The Causality: The separation relies on the host-guest complexation of the primary ammonium group (-NH3+) inside the cavity of the 18-crown-6 ether ring[5]. To ensure the amine is fully protonated and the carboxylate is suppressed, the mobile phase must be highly acidic (pH 1 to 2, typically using Perchloric acid)[6]. Because there are no organic buffers to cause background noise, you can monitor the separation at low UV wavelengths (200-210 nm).

Section 2: Validated Experimental Protocols
Protocol A: Direct LC-MS Analysis (Zwitterionic CSP)

This protocol utilizes double ion-pairing for underivatized analysis.

  • System Preparation: Flush the LC-MS system to remove any residual basic modifiers from previous runs.

  • Column Selection: Install a CHIRALPAK® ZWIX(+) column (150 x 3.0 mm, 3 µm).

  • Mobile Phase Formulation: Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA)[4].

    • Expert Insight: Methanol is essential due to its protic properties, which solvate the ion-exchange equilibria[4].

  • Chromatographic Conditions: Set the flow rate to 0.5 mL/min and column temperature to 25°C.

  • Self-Validating Step (Elution Reversal): To definitively prove that the separated peaks are true enantiomers (and not achiral impurities), inject the same sample onto a pseudo-enantiomeric CHIRALPAK® ZWIX(-) column. The elution order of the amino acid enantiomers will systematically reverse[3]. If the peak order remains static, you are observing diastereomers or impurities.

Protocol B: Pre-Column Derivatization (Polysaccharide CSP)

If you require standard UV detection (254 nm) or high-throughput screening, derivatization is necessary to add a chromophore and increase hydrophobicity.

  • Derivatization: React 2-amino-3-methylpent-4-enoic acid with Fmoc-Cl in a borate buffer (pH 8.5).

  • Extraction: Acidify with 1M HCl and extract the Nα-Fmoc derivative into ethyl acetate. Dry and reconstitute in the mobile phase.

  • Column Selection: Install an immobilized carbohydrate-based CSP, such as CHIRALPAK® IC.

    • Expert Insight: The bulky Fmoc group introduces critical π-π interactions and steric bulk, which are the primary drivers for chiral recognition on polysaccharide phases[7].

  • Chromatographic Conditions: Isocratic elution using Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v) at 1.0 mL/min. Monitor UV at 254 nm.

Section 3: Troubleshooting & Peak Resolution (FAQs)

Q: I am using a ZWIX column, but the retention time of my amino acid is too long (>30 minutes). How do I accelerate elution? A: On zwitterionic columns, the elution strength is governed by the protic solvent. Higher Methanol contents lead to a decrease in the retention time of zwitterionic compounds[4]. Increase the Methanol ratio in your bulk solvent (e.g., shift from 49:49 MeOH:ACN to 70:28 MeOH:ACN) while keeping the FA/DEA buffer concentration constant.

Q: I am using a Crown Ether column, and the peaks are tailing severely. What is the mechanistic cause? A: Peak tailing on a Crown Ether CSP indicates incomplete protonation of the primary amine, preventing stable complexation within the 18-crown-6 cavity[5]. Verify that your mobile phase pH is strictly between 1.0 and 2.0. If the pH is correct, the tailing may be due to the hydrophobic alkene side chain of 2-amino-3-methylpent-4-enoic acid. To mitigate this, add up to 15% (v/v) Methanol to the acidic mobile phase, which improves the desorption kinetics of hydrophobic samples[6].

Q: I only see three peaks instead of four for the stereoisomers. How do I resolve the co-eluting critical pair? A: You are likely experiencing co-elution of a diastereomer with an enantiomer.

  • If using Crown Ether: Lower the column temperature. Host-guest complexation is an enthalpy-driven, exothermic process. Dropping the temperature from 25°C to 5°C drastically increases the rigidity of the complex, often resolving co-eluting pairs.

  • If using ZWIX: Alter the ratio of Formic Acid to Diethylamine. Shifting the buffer ratio alters the net charge of the stationary phase, subtly changing the selectivity between the diastereomers.

Section 4: Quantitative Data & Method Comparison
Analytical StrategyPreferred Column / CSPPrimary MechanismMobile Phase CompatibilityDetection Mode
Direct (Zwitterionic) CHIRALPAK® ZWIX(+) / ZWIX(-)Double ion-pairingMeOH/ACN/H2O + FA/DEALC-MS, CAD, ELSD
Direct (Crown Ether) CROWNPAK® CR(+) / CR(-)Host-guest complexationAcidic Aqueous (pH 1-2, HClO4)Low UV (200-210 nm)
Direct (Macrocyclic) Astec CHIROBIOTIC® TIonic & Steric InclusionPolar Organic / Reversed-PhaseLC-MS, UV
Indirect (Derivatized) CHIRALPAK® IC / IAHydrogen bonding, π-πHexane/IPA or Reversed-PhaseUV (254 nm), Fluorescence
References
  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) - Daicel Chiral Technologies. chiraltech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTuFmvgrumlzf9rePBwDNWJ3RBbkRKWIrzPNxjtBAwB5t495ElvPvcQDuE7LwhFlGzTwBk7Gfj1Qz7bQF9PKD0q4cwx6zLhnRX_D-LwLKnNx-pI1481rJBb7rmp6zpAZ9lNzgUaVRXTOo1B-g1LTevDypC4w6FS98A]
  • chiralpak® zwix(+) - Daicel Chiral Technologies. chiraltech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo_lYsyLDdoiyWBmSZ4gJZxazIGlL0BCBTA8V9xmkG_z5pxCR2HxwiTfohNUXK43s5oaoVF5JiDrYaRVlKkY3k_n7DkfsD5czJerFAORLDKTJfrpEEVuEZ5eEtkuFP1y1ox4dcYhl7WqH6SHSj_QpLq2OFDDj1wOZvZqwXE08E6ST-Yfk=]
  • Daicel and ChromTech columns - HPLC. hplc.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRZ2Ezrq-oxWe3Z-0n7d-tB1xRfnjAEgbPpk6wsXiZT4isAVOMkauFp78vB_ATQKAsXpd6Sb3rrzg_wQJ55QUSGODWN80UlXDiDAnqQX2sfIdMyBER]
  • Crown-Ether Chiral Stationary Phases - Regis Technologies. registech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2CtdGKdRTj77o8PPm9_-9af7fU1c_g6IZZb5jCAITdYRD-gbmSnHADwUKDq8HNySkWnk916c9YUnILAJbFNh_kP6WLD4csDeKNqAe0c7STkNw0AJ6cpYVxktLbUwUFjHlzALz]
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiWlgovJYtGEWPoVLMOx1mR0UFcsHFTJidDSeK12q3NRF3i5Q1Mwliw41XuiOEwKQqEg-FRi9eFLQAwGo-fdI_8G03Qt6sRD49FMhotRPhY6BsXHly2FUxz4eSooR839H4s-Xl4cR2s5Cu8tcao64haccjUlbJrmPG8pz8]
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrnyyZVEweHeevLw6AKYGz7q5seU1g6CfrrkV0CSfbr60meDTQqaTBiMbf4ruBHhzl0ElosotHByycinkrlkvvGxa5TYiyLfzWG0By-VUrkICRj0f2GaRrV9gW0H99saoXu6VNVGzlBryhV3M4A-7PIU0gWiGGg1B0eeCbC7nCtn1iamN09TlfoURcBgYekN6Osdk64Vhc-nRmvajSA-WnM71k_okf8yz6]
  • WO2021004973A1 - Synthesis of a-amanitin and its derivatives - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe6rpxWuq6UiPi1myOn6WqBty7136d9xlQXhuDBub-Ypr0gCpmiKFWqgwDJ_02QbuECMRt5l81HwUqHc7xPG_tFxMAbb_RqagIMnMFrIS2XkUgTIGXKuom5G0Kku68-J-XRYhmgp9qeJv-_syD7w==]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3-methylpent-4-enoic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of sterically hindered amino acids, specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of sterically hindered amino acids, specifically focusing on 2-amino-3-methylpent-4-enoic acid and analogous structures. The bulky nature of such residues can significantly impede peptide bond formation, leading to low yields and undesired side products.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these synthetic hurdles.

Troubleshooting Guide

This section addresses specific experimental issues you might face when attempting to couple 2-amino-3-methylpent-4-enoic acid or other sterically demanding amino acids.

Issue 1: Low Coupling Efficiency or No Product Formation

You've followed your standard coupling protocol, but analysis shows a significant amount of unreacted starting material or the formation of deletion sequences.

Possible Causes and Systematic Solutions:

  • Insufficient Activating Reagent Potency: Standard carbodiimide reagents like DCC and DIC are often not powerful enough to overcome the steric barrier presented by bulky amino acids.[1][2]

    • Solution: Switch to a more potent in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][3]

  • Inadequate Reaction Time or Temperature: Steric hindrance slows down the reaction rate, and your standard reaction time may be insufficient.[1]

    • Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[1][4] Gentle heating can also help overcome the activation energy, but this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MAPS) is a highly effective method to drive difficult couplings to completion quickly by using microwave energy to heat the reaction.[1][5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1][6]

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][6]

  • Peptide Aggregation on Solid Support: As the peptide chain grows, it can fold into secondary structures or aggregate, which blocks the reactive sites.[1][7]

    • Solution:

      • Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid residue every six to seven residues to disrupt hydrogen bonding and prevent aggregation.[7]

      • Utilize pseudoprolines (dipeptides derived from serine or threonine) to disrupt secondary structures.[7]

      • Employ chaotropic salts like LiCl or KSCN in the coupling mixture to disrupt aggregation.[6]

Issue 2: Significant Epimerization Observed in the Product

Your desired peptide is formed, but you observe a significant amount of a diastereomeric impurity, indicating racemization at the alpha-carbon of the activated amino acid.

Possible Causes and Systematic Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive coupling reagents, while necessary for hindered couplings, can also increase the rate of racemization through the formation of an oxazolone intermediate.[7][8]

    • Solution: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization.[7] These additives react with the activated ester to form a less reactive but still efficient intermediate, minimizing the lifetime of the racemization-prone species.

  • Excessive Base: The tertiary amine base (e.g., DIPEA) used to neutralize the amino acid salt and facilitate the reaction can also promote racemization.

    • Solution: Use the minimum amount of base necessary for the reaction. Typically, 2 equivalents of a non-nucleophilic base like DIPEA are sufficient.

  • Elevated Reaction Temperature: While heat can improve coupling efficiency, it can also accelerate the rate of racemization.[1]

    • Solution: If using elevated temperatures, carefully monitor the reaction progress and use the lowest effective temperature for the shortest possible time. Consider using microwave synthesis, which can often achieve high coupling efficiencies at lower overall temperatures and shorter reaction times compared to conventional heating.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for a sterically hindered amino acid like 2-amino-3-methylpent-4-enoic acid?

For challenging couplings, HATU and PyAOP are often considered among the most efficient reagents.[9] They form highly reactive OAt esters, which are more effective at overcoming steric hindrance than the OBt esters generated by HBTU or PyBOP. COMU, an Oxyma-based reagent, is also an excellent choice, offering high reactivity with a better safety profile than benzotriazole-based reagents.[5]

Q2: What is "double coupling" and should I use it for 2-amino-3-methylpent-4-enoic acid?

Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving on to the next one in the sequence.[1][10] This is a common and effective method to drive a difficult coupling reaction to completion.[1] It is highly recommended for sterically hindered residues like 2-amino-3-methylpent-4-enoic acid, especially if a single coupling results in low yield.

Q3: Can I use carbodiimides like DCC or DIC for this type of coupling?

While carbodiimides are cost-effective, they are generally not recommended for sterically demanding couplings as they are often not potent enough, leading to low yields and potential side reactions like N-acylurea formation.[1][11][12]

Q4: How can I monitor the completeness of the coupling reaction on a solid support?

A qualitative ninhydrin (Kaiser) test is a common method to detect the presence of unreacted primary amines on the resin.[5] For secondary amines, such as the N-terminus after coupling to a proline, an isatin test can be used.[5] A negative test (beads remain colorless or yellow for ninhydrin) indicates a complete reaction.

Q5: Are there any specific side reactions to be aware of when using uronium/aminium reagents like HATU?

Yes, a potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amino group of the peptide chain. This is more likely to occur if the carboxylic acid activation is slow or if an excess of the coupling reagent is used. Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.

Data and Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumVery HighGold standard for difficult couplings, fast reaction times.[5][9]Potential for guanidinylation side reaction, higher cost.
HCTU Uronium/AminiumHighMore reactive than HBTU, effective for hindered couplings.[1]Potential for guanidinylation.
PyBOP PhosphoniumHighNo guanidinylation side reaction, clean reactions.Can be less effective than HATU for the most challenging cases.
PyAOP PhosphoniumVery HighExcellent for hindered couplings, no guanidinylation.[13]Higher cost.
COMU Oxyma-basedVery HighHigh reactivity comparable to HATU, improved safety profile.[5]Newer reagent, may be less familiar to some users.
DIC/HOBt CarbodiimideModerateLow cost.Often insufficient for sterically hindered couplings.[1]
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol outlines a general procedure for the double coupling of a sterically hindered amino acid on a solid-phase resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-protected 2-amino-3-methylpent-4-enoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]

    • Allow the pre-activation to proceed for 1-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.[1]

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.

  • Monitoring and Capping (Optional):

    • Perform a qualitative test (e.g., ninhydrin) on a small sample of resin beads to confirm the absence of free primary amines.[5]

    • If the test is positive (indicating incomplete coupling), consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[4]

  • Final Wash:

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[5]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-2-amino-3-methylpent-4-enoic acid) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[1][14]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[6]

Visualizing the Workflow

Troubleshooting Workflow for Low Coupling Efficiency

troubleshooting_workflow start Low Coupling Efficiency with Sterically Hindered AA reagent Switch to Potent Reagent (HATU, PyAOP, COMU) start->reagent conditions Optimize Conditions reagent->conditions If still low yield success Successful Coupling reagent->success Success double_couple Perform Double Coupling conditions->double_couple If still low yield conditions->success Success aggregation Address Aggregation (Chaotropic Salts, Pseudoprolines) double_couple->aggregation If still low yield double_couple->success Success acyl_fluoride Consider Acyl Fluoride (For extreme cases) aggregation->acyl_fluoride If still low yield aggregation->success Success acyl_fluoride->success Success hatu_mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Amino Acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base HATU HATU PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond + H2N-Peptide PeptideNH2 H2N-Peptide PeptideNH2->PeptideBond

Caption: The two-stage process of peptide bond formation using HATU.

References

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Scribd. (n.d.). Peptide Coupling Reagents Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for 2-Amino-3-methylpent-4-enoic Acid Peptides

Welcome to the technical support center dedicated to the successful cleavage of peptides incorporating the novel unsaturated amino acid, 2-amino-3-methylpent-4-enoic acid (Amp). The unique vinyl group in the Amp side cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful cleavage of peptides incorporating the novel unsaturated amino acid, 2-amino-3-methylpent-4-enoic acid (Amp). The unique vinyl group in the Amp side chain presents both exciting opportunities for peptide modification and specific challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure you obtain your target peptide with the highest possible purity and yield.

I. Understanding the Core Challenge: The Reactivity of the Vinyl Group

The primary obstacle in cleaving Amp-containing peptides is the susceptibility of the C=C double bond to acid-catalyzed side reactions under standard TFA cleavage conditions. The primary side reaction of concern is the Markovnikov hydration of the alkene, which introduces an unwanted hydroxyl group, leading to a +18 Da mass addition to your peptide.[1][2] Additionally, the carbocation intermediate formed during this process can potentially lead to other side reactions, such as alkylation of sensitive residues like tryptophan or tyrosine.

This guide will focus on strategies to mitigate these unwanted modifications through the careful selection of scavengers and optimization of cleavage parameters.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about when cleaving peptides containing 2-amino-3-methylpent-4-enoic acid?

A1: The most significant side reaction is the acid-catalyzed hydration of the vinyl group in the Amp side chain.[1][2] This occurs when the double bond is protonated by the strong acid (TFA), forming a carbocation intermediate that is subsequently attacked by water present in the cleavage cocktail. This results in the addition of a hydroxyl group to the more substituted carbon, leading to a mass increase of +18 Da in your final peptide product.

Q2: Can I use the standard TFA/TIS/H₂O (95:2.5:2.5) cleavage cocktail for my Amp-containing peptide?

A2: It is not recommended to use a standard cleavage cocktail containing a high percentage of water. The water acts as a nucleophile that will readily react with the carbocation formed on the Amp side chain, leading to the undesired hydration side product.[3][4][5] While triisopropylsilane (TIS) is an excellent scavenger for carbocations generated from protecting groups, it is not sufficient to protect the vinyl group from hydration in the presence of water.

Q3: What are the most critical scavengers for cleaving Amp-containing peptides?

A3: The most crucial scavenger is a "soft" nucleophile that can effectively trap the carbocation intermediate on the Amp side chain without adding to other sensitive residues. Thioanisole is a highly recommended scavenger for this purpose. It is less nucleophilic than water and can help to suppress the hydration side reaction. Additionally, minimizing the water content in your cleavage cocktail is paramount.

Q4: How does the presence of other sensitive amino acids (Trp, Cys, Met) in my sequence affect the choice of cleavage cocktail for an Amp-containing peptide?

A4: The presence of other sensitive residues necessitates a more complex scavenger cocktail.

  • Tryptophan (Trp): The indole side chain is highly susceptible to alkylation by carbocations. The use of 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in addition to thioanisole is recommended to protect tryptophan.[6]

  • Cysteine (Cys): To prevent oxidation and disulfide bond formation, EDT or DTT are essential.[4][6]

  • Methionine (Met): Thioanisole can help to reduce methionine sulfoxide back to methionine.[3][6]

A modified "Reagent K" cocktail with a reduced water content is a good starting point for peptides containing Amp and other sensitive residues.[7]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of your 2-amino-3-methylpent-4-enoic acid-containing peptide, identifiable through analytical techniques like HPLC and Mass Spectrometry (MS).

Problem 1: HPLC analysis shows a significant side product with a +18 Da mass shift.
  • Diagnosis: This is the hallmark of the undesired hydration of the Amp vinyl group.

  • Root Cause: The cleavage cocktail contains too much water, or the scavengers are not effectively protecting the double bond.

  • Solution Workflow:

    • Eliminate Water: Prepare a fresh cleavage cocktail with minimal to no added water. Ensure that your TFA and other reagents are anhydrous.

    • Optimize Scavengers: If not already in use, introduce thioanisole as a key scavenger.

    • Perform a Test Cleavage: Conduct a small-scale trial with an optimized cleavage cocktail. A good starting point is TFA/thioanisole/TIS (95:2.5:2.5) .

    • Analyze the Results: Compare the HPLC and MS data from the test cleavage with your original results. A significant reduction in the +18 Da peak indicates success.

Experimental Protocol: Small-Scale Test Cleavage for Amp-Peptides

  • Objective: To determine the optimal cleavage cocktail to minimize side reactions.

  • Materials:

    • Dried peptide-resin (approx. 20 mg)

    • Anhydrous TFA

    • Scavengers: Triisopropylsilane (TIS), Thioanisole

    • Cold diethyl ether

    • Microcentrifuge tubes

    • Nitrogen gas source

    • HPLC and MS for analysis

  • Procedure:

    • Place the dried peptide-resin into a microcentrifuge tube.

    • In a fume hood, prepare 1 mL of the test cleavage cocktail (e.g., TFA/thioanisole/TIS 95:2.5:2.5).

    • Add the cocktail to the resin and allow the reaction to proceed at room temperature for 2 hours with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

    • Dry the peptide pellet under a gentle stream of nitrogen.

    • Dissolve the peptide in an appropriate solvent and analyze by HPLC and MS.

Problem 2: HPLC shows multiple unexpected peaks, and MS analysis is complex.
  • Diagnosis: This could indicate a combination of issues, including incomplete deprotection of other residues, alkylation of sensitive side chains (like Trp or Tyr) by the Amp-derived carbocation, or other side reactions.

  • Root Cause: The scavenger cocktail is not comprehensive enough for the peptide's amino acid composition.

  • Solution Workflow:

DOT Diagram: Troubleshooting Complex Cleavage Outcomes

G start Complex HPLC/MS Profile check_masses Identify Mass Shifts (+18, +57, +73, etc.) start->check_masses plus_18 Hydration of Amp (+18 Da) check_masses->plus_18 If +18 Da is dominant other_masses Other Modifications (e.g., t-butylation of Trp) check_masses->other_masses If other masses are present solution_18 Reduce Water Content Increase Thioanisole plus_18->solution_18 solution_other Introduce/Increase EDT or DTT Use Modified Reagent K other_masses->solution_other test_cleavage Perform Small-Scale Test Cleavage solution_18->test_cleavage solution_other->test_cleavage analyze Analyze by HPLC/MS test_cleavage->analyze end Optimized Cleavage analyze->end

Caption: Troubleshooting workflow for complex cleavage profiles.

  • Recommended Action: Employ a more robust cleavage cocktail. For peptides containing Amp alongside Trp, Cys, or Met, a modified Reagent K with reduced water is advisable.

Table 1: Recommended Cleavage Cocktails for Amp-Containing Peptides

Peptide CompositionRecommended Cocktail (v/v/v)Key Scavengers & Rationale
Amp with no other sensitive residuesTFA/Thioanisole/TIS (95:2.5:2.5) Thioanisole: Protects the vinyl group. TIS: Scavenges carbocations from protecting groups.[6]
Amp with Trp, Cys, and/or MetModified Reagent K: TFA/Phenol/Thioanisole/EDT (90:5:2.5:2.5)Thioanisole & EDT: Provide comprehensive protection for the vinyl group and other sensitive side chains.[7] Phenol: Protects Tyr and Trp. Reduced water content is critical.
Amp with multiple Arg(Pbf) residuesTFA/Thioanisole/TIS (92.5:5:2.5) Increased Thioanisole: Aids in the removal of the Pbf protecting group from arginine while also protecting the Amp side chain.[3]

IV. General Protocol for Optimized Cleavage of Amp-Containing Peptides

This protocol provides a generalized procedure for the cleavage and deprotection of peptides containing 2-amino-3-methylpent-4-enoic acid. It is recommended to perform a small-scale test cleavage first to optimize conditions for your specific peptide.

DOT Diagram: Optimized Cleavage Workflow

G start Dry Peptide-Resin prepare_cocktail Prepare Fresh, Anhydrous Cleavage Cocktail start->prepare_cocktail cleavage Add Cocktail to Resin (2 hours, Room Temp) prepare_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate wash Wash Pellet with Cold Ether (2x) precipitate->wash dry Dry Peptide Pellet wash->dry analyze Analyze by HPLC/MS dry->analyze

Caption: Step-by-step workflow for the optimized cleavage of Amp-peptides.

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 1 hour to remove any residual DMF.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the chosen cleavage cocktail fresh. For example, to prepare 10 mL of TFA/Thioanisole/TIS (95:2.5:2.5), combine 9.5 mL of TFA, 0.25 mL of thioanisole, and 0.25 mL of TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Swirl the mixture gently and allow it to react at room temperature for 2 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate.

    • Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation:

    • In a separate tube, add approximately 10 times the volume of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in a fresh portion of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step one more time.

    • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for HPLC and MS analysis.

V. References

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Chhabra, S. R., Hothi, B., & Pearson, D. (1998). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Peptide research, 5(4), 241–244.

  • Chad's Prep. (n.d.). Hydration of Alkenes; Oxymercuration & Hydroboration. Retrieved from [Link]

  • Let's Talk Science. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, January 7). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 10.3 Reactions of Alkenes: Addition of Water (or Alcohol) to Alkenes – Organic Chemistry I. Retrieved from [Link]

  • Szabó, D., & Dancsi, Á. (1998). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (22), 3741–3744.

Sources

Reference Data & Comparative Studies

Validation

Comparative Steric Bulk Analysis: 2-Amino-3-methylpent-4-enoic Acid vs. Isoleucine in Peptide Engineering

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug development. By altering the steric and electronic landscape of a peptide, researchers can drastically improve its...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug development. By altering the steric and electronic landscape of a peptide, researchers can drastically improve its pharmacokinetic properties. This guide provides an objective, data-driven comparison of the steric bulk and conformational behavior of isoleucine and its unsaturated analog, 2-amino-3-methylpent-4-enoic acid (also known as 4,5-dehydroisoleucine).

Mechanistic Causality: The sp³ vs. sp² Steric Paradigm

At first glance, the structural difference between isoleucine and 2-amino-3-methylpent-4-enoic acid appears minor: the substitution of a saturated ethyl group for an unsaturated vinyl group at the β -carbon (C3). However, this single degree of unsaturation fundamentally alters the molecule's 3D steric profile and its influence on peptide secondary structure.

The Ethyl Group (Isoleucine)

In natural isoleucine, the sec-butyl side chain features an ethyl group with sp3 hybridized carbons. The free rotation around the C-C single bonds allows the ethyl group to sweep out a large, roughly cylindrical steric volume. In classical conformational analysis, the steric bulk of an ethyl group is quantified by its A-value (the energetic preference for the equatorial over the axial position in a cyclohexane ring), which is approximately 1.79 kcal/mol[1]. This flexibility allows isoleucine to adapt to various binding pockets but offers little resistance to the induced-fit mechanisms of proteolytic enzymes.

The Vinyl Group (2-Amino-3-methylpent-4-enoic acid)

In 2-amino-3-methylpent-4-enoic acid, the ethyl group is replaced by a vinyl group ( sp2 hybridized). While the A-value of a vinyl group (~1.70 kcal/mol) is numerically similar to that of an ethyl group, its spatial distribution is strictly planar. This planarity reduces the steric demand in the perpendicular axis, allowing the side chain to act as a "conformationally constrained" analog.

More importantly, the planar vinyl group introduces severe allylic strain ( A1,3 strain) when placed adjacent to the peptide backbone[2]. To minimize this steric clash, the peptide backbone is forced to adopt highly specific, rigid dihedral angles ( ϕ and ψ ). This steric constraint frequently induces the formation of 310​ helices [3]. Because proteases require a flexible peptide backbone to achieve the transition state for cleavage, locking the backbone into a rigid 310​ helix via vinyl-induced steric bulk confers profound proteolytic stability to the resulting drug candidate.

Quantitative Steric & Physicochemical Comparison

The following table summarizes the quantitative and structural differences driving the divergent behavior of these two amino acids in solid-phase peptide synthesis (SPPS) and drug design.

PropertyIsoleucine2-Amino-3-methylpent-4-enoic acid
C3 Side-Chain Group Ethyl (-CH₂CH₃)Vinyl (-CH=CH₂)
C4-C5 Hybridization sp3 (Tetrahedral) sp2 (Planar)
Conformational Freedom High (Free C-C rotation)Low (Restricted by allylic strain)
A-Value (Steric Bulk) 1.79 kcal/mol~1.70 kcal/mol
3D Steric Profile Spherical / Cylindrical sweepPlanar / 2D projection
Impact on Peptide Backbone Standard flexibilityInduces 310​ helical constraints
Proteolytic Stability Susceptible to standard proteasesHighly resistant

Visualizing Steric Influence and Synthetic Workflows

To understand how side-chain hybridization dictates macroscopic peptide stability, we map the causal relationship below.

StericComparison cluster_iso Isoleucine (Ethyl Group) cluster_dehydro 4,5-Dehydroisoleucine (Vinyl Group) I1 sp3 Hybridization I2 Free C-C Rotation (Spherical Bulk) I1->I2 I3 Standard Proteolysis I2->I3 D1 sp2 Hybridization D2 Planar Constraint (Restricted Rotation) D1->D2 D3 Proteolytic Resistance (3_10 Helix) D2->D3

Fig 1: Causal relationship between side-chain hybridization and peptide stability.

Experimental Workflows & Self-Validating Protocols

Synthesizing sterically encumbered β -branched amino acids like 2-amino-3-methylpent-4-enoic acid is notoriously difficult due to the steric congestion at the α -carbon. The following protocol utilizes an advanced allylboration methodology that leverages the high Lewis acidity of boronic acids to force a highly organized transition state, overcoming the steric bulk[4].

Protocol 1: Diastereoselective Synthesis of 2-Amino-3-methylpent-4-enoic Acid Precursors

Adapted from[5].

Rationale: We use crotylboronic acids rather than crotylboronates. The unprotected boronic acid is more Lewis acidic, which tightly coordinates the imine nitrogen. This forces the reaction through a highly ordered, six-membered Zimmerman-Traxler transition state, ensuring excellent diastereoselectivity despite the severe steric clash of the forming vinyl group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve the peptide-derived α -iminoester substrate (0.1 mmol, 1.0 equiv.) in anhydrous CHCl3​ (1.0 mL).

  • Water Scavenging: Add 100–150 mg of activated 4Å molecular sieves. Self-Validation Check: The presence of sieves prevents the premature hydrolysis of the imine and the boronic acid, ensuring the reaction remains strictly anhydrous.

  • Allylation: Dropwise, add the specific geometrical isomer of crotylboronic acid (0.25 mmol, 2.5 equiv.).

  • Reaction: Stir the mixture at room temperature. The enhanced Lewis acidity of the boronic acid drives the coupling at the N-terminal position within 12-24 hours.

  • Isolation: Filter the mixture through a Celite pad to remove the molecular sieves, concentrate under reduced pressure, and purify via flash chromatography to yield the allylated precursor (typically 51–68% yield)[4].

  • Downstream Processing: The resulting intermediate can be subjected to standard deprotection (e.g., N-tert-butyl sulfinyl removal) and hydrolysis to yield the free 2-amino-3-methylpent-4-enoic acid.

SynthesisProtocol S1 α-Iminoester Substrate (Peptide-derived) S3 Diastereoselective Allylation (CHCl3, MS 4Å, RT) S1->S3 S2 Crotylboronic Acid (Geometrical Isomers) S2->S3 S4 Sterically Encumbered Allylated Intermediate S3->S4 S5 Deprotection & Hydrolysis S4->S5 S6 2-amino-3-methylpent-4-enoic acid (Dehydroisoleucine) S5->S6

Fig 2: Diastereoselective synthetic workflow for 4,5-dehydroisoleucine.

Protocol 2: Comparative Proteolytic Stability Assay

To empirically validate the steric shielding provided by the vinyl group:

  • Peptide Synthesis: Synthesize two identical tetrapeptides using standard Fmoc-SPPS, substituting isoleucine in the control peptide with 2-amino-3-methylpent-4-enoic acid in the test peptide.

  • Enzymatic Incubation: Incubate 50 μ M of each peptide in PBS (pH 7.4) with 2 μ g/mL of Pronase (a broad-spectrum protease cocktail) at 37°C.

  • Quenching & Analysis: Aliquot 50 μ L samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with 1% TFA in acetonitrile.

  • Validation: Analyze the remaining intact peptide via LC-MS. The restricted rotational freedom of the vinyl group will predictably result in a significantly longer half-life ( t1/2​ ) for the test peptide compared to the freely rotating ethyl group of the isoleucine control[3].

References

  • Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'". Master Organic Chemistry, 2014.[Link]

  • Szabó et al. "An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids". Chemical Science (RSC Publishing), 2022.[Link]

  • Joaquin, Daniel. "Synthesis of Yaku'amide A Analogues and Impact of Dehydroamino Acids on Secondary Structures". BYU ScholarsArchive, 2022.[Link]

Sources

Comparative

A Comparative Guide to Beta-Turn Induction: 2-Amino-3-methylpent-4-enoic Acid vs. Valine

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide and protein architecture, the beta-turn stands as a critical secondary structural motif, governing the globular folding, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein architecture, the beta-turn stands as a critical secondary structural motif, governing the globular folding, stability, and biological recognition of these macromolecules.[1][2] The ability to precisely engineer beta-turns is a cornerstone of rational drug design, enabling the development of peptidomimetics with enhanced therapeutic properties.[3] This guide provides an in-depth, objective comparison of the beta-turn-inducing capabilities of the unnatural amino acid 2-amino-3-methylpent-4-enoic acid and the proteinogenic amino acid valine, supported by experimental data and field-proven insights.

The Beta-Turn: A Linchpin of Peptide Structure and Function

A beta-turn is a region of a peptide chain involving four consecutive amino acid residues (denoted i, i+1, i+2, and i+3) where the polypeptide backbone reverses its direction by nearly 180 degrees. This reversal is often stabilized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3-rd residue. The conformation of a beta-turn is primarily defined by the backbone dihedral angles (φ and ψ) of the central two residues, i+1 and i+2.[4][5] Among the various types of beta-turns, Type I and Type II are the most prevalent.

The strategic incorporation of beta-turn-inducing residues is a powerful tool in medicinal chemistry. By constraining a peptide into a specific bioactive conformation, it is possible to enhance its binding affinity to a target receptor, improve its metabolic stability, and increase its bioavailability.[3][6]

Valine: A Dichotomous Player in Beta-Turn Formation

Valine, a β-branched amino acid, exhibits a strong propensity to form β-sheet structures.[1][7] Its role in beta-turn induction is more nuanced and highly dependent on its position within the turn.

Positional Effects of Valine on Beta-Turn Stability

  • At the i+1 Position: The incorporation of a D-amino acid at the i+1 position is known to favor the formation of a Type II' beta-turn. When L-valine is present at the i+1 position, the steric bulk of its isopropyl side chain can provide a favorable conformational restriction, promoting a well-defined turn geometry. This has been shown to enhance the stability of β-sheet structures.[8]

  • At the i+2 Position: In contrast, placing valine at the i+2 position often disrupts beta-turn formation.[9] This is due to a steric clash between the bulky isopropyl side chain of valine and the carbonyl group of the i+1 residue, particularly in Type I and Type II turns.[1][10] This steric hindrance can destabilize the turn, leading to a more extended conformation.

Quantitative Analysis of Valine's Impact

The thermodynamic consequences of valine placement within a beta-turn have been quantified in model peptide systems. Studies have shown that a valine residue at the i+2 position can destabilize a β-sheet by approximately 0.5–0.7 kcal/mol, whereas its presence at the i+1 position can contribute to a stabilization of a similar magnitude.[8]

Amino AcidPosition in Beta-TurnObserved Effect on StabilityReference
L-Valinei+1Stabilizing[8]
L-Valinei+2Destabilizing[8][9]

2-Amino-3-methylpent-4-enoic Acid: A Potential Beta-Turn Inducer

2-Amino-3-methylpent-4-enoic acid is an unnatural amino acid characterized by a β-methyl group and a vinyl side chain. While direct experimental data on its beta-turn inducing properties is limited, we can infer its potential conformational preferences by examining structurally related amino acids. The presence of both a β-branched methyl group, similar to valine, and the sp2-hybridized carbons of the vinyl group introduces significant conformational constraints.

The vinyl group is expected to influence the side-chain dihedral angle (χ1), potentially favoring specific rotamers that could either promote or hinder the formation of a stable beta-turn, depending on its placement within the turn. Computational modeling and empirical studies on other vinyl-containing amino acids would be necessary to fully elucidate its conformational landscape.[11][12][13]

Inferred Conformational Preferences

Based on the behavior of other β-branched and unsaturated amino acids, it is hypothesized that 2-amino-3-methylpent-4-enoic acid, when incorporated at the i+1 position, could act as a potent beta-turn inducer. The defined stereochemistry at the α and β carbons, combined with the planar nature of the vinyl group, could pre-organize the peptide backbone into a turn conformation. However, at the i+2 position, similar to valine, steric hindrance may lead to destabilization of the turn.

Experimental Methodologies for Assessing Beta-Turn Induction

The definitive characterization of beta-turn formation in peptides relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Peptide Synthesis

Peptides incorporating either valine or 2-amino-3-methylpent-4-enoic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14][15]

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_analysis Structural Analysis Resin Resin Loading Coupling Iterative Fmoc-Amino Acid Coupling Resin->Coupling Cleavage Cleavage and Deprotection Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (TOCSY, NOESY, ROESY) Characterization->NMR CD Circular Dichroism Spectroscopy Characterization->CD Data Data Analysis and Structure Calculation NMR->Data CD->Data

Caption: Workflow for peptide synthesis and structural analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure of a peptide in solution.[3][16]

  • Protocol:

    • Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol).

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • A spectrum with a minimum around 205 nm and a maximum between 220-230 nm is indicative of a significant population of β-turn/β-sheet structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the peptide's conformation in solution.[17][18]

  • Key NMR Parameters for Beta-Turn Identification:

    • Nuclear Overhauser Effects (NOEs): A short distance between the amide proton of residue i+3 and the alpha-proton of residue i+2 is characteristic of a beta-turn.

    • 3JNHα Coupling Constants: The magnitude of this coupling constant can provide information about the backbone dihedral angle φ.

    • Chemical Shift Index (CSI): Deviations of α-proton chemical shifts from random coil values can indicate the presence of secondary structure.

    • Temperature Coefficients: A small temperature coefficient for an amide proton chemical shift suggests its involvement in an intramolecular hydrogen bond, a hallmark of a stable beta-turn.

  • Protocol:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for assignment of proton resonances and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities.

    • Analyze the spectra to identify key NOEs and measure coupling constants and temperature coefficients.

    • Use the collected NMR restraints to calculate a family of 3D structures of the peptide.

Comparative Analysis and Conclusion

The choice between valine and 2-amino-3-methylpent-4-enoic acid for inducing a beta-turn in a peptide sequence depends critically on the desired turn type and the specific position of incorporation.

Valine is a well-characterized, readily available amino acid whose influence on beta-turn stability is predictable. Its incorporation at the i+1 position can be a reliable strategy for stabilizing a beta-turn, while its use at the i+2 position is generally disfavored.

2-Amino-3-methylpent-4-enoic acid , as an unnatural amino acid, offers the potential for novel conformational constraints. While direct experimental evidence is needed, its structural features suggest it could be a potent turn-inducer, particularly at the i+1 position. Further investigation through synthesis and detailed conformational analysis of peptides containing this residue is warranted to fully unlock its potential in peptidomimetic design.

Researchers and drug developers should consider the specific structural requirements of their target peptide when selecting a beta-turn-inducing residue. For well-established turn geometries, valine at the i+1 position is a sound choice. For the exploration of novel peptide conformations and the potential for enhanced stability or activity, the synthesis and evaluation of peptides containing 2-amino-3-methylpent-4-enoic acid represents a promising avenue for future research.

Chemical Structures

Amino_Acids cluster_valine Valine cluster_unnatural 2-amino-3-methylpent-4-enoic acid Valine Valine Unnatural Unnatural

Caption: Chemical structures of Valine and 2-amino-3-methylpent-4-enoic acid.

The Canonical Beta-Turn Structure

Beta_Turn N_i N Ca_i N_i->Ca_i C_i C Ca_i->C_i O_i O C_i->O_i N_ip1 N C_i->N_ip1 N_ip3 N O_i->N_ip3 H-bond Ca_ip1 N_ip1->Ca_ip1 C_ip1 C Ca_ip1->C_ip1 O_ip1 O C_ip1->O_ip1 N_ip2 N C_ip1->N_ip2 Ca_ip2 N_ip2->Ca_ip2 C_ip2 C Ca_ip2->C_ip2 O_ip2 O C_ip2->O_ip2 C_ip2->N_ip3 Ca_ip3 N_ip3->Ca_ip3 C_ip3 C Ca_ip3->C_ip3 O_ip3 O C_ip3->O_ip3 lab_i i lab_ip1 i+1 lab_ip2 i+2 lab_ip3 i+3

Caption: Schematic of a beta-turn with a hydrogen bond.

References

  • Protein stabilization by tuning the steric restraint at the reverse turn. PMC. [Link]

  • Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. JACS Au. [Link]

  • Increasing Protein Conformational Stability by Optimizing β-turn Sequence. PMC. [Link]

  • Assessing the Ability of Spectroscopic Methods to Determine the Difference in the Folding Propensities of Highly Similar β-Hairpins. ACS Omega. [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Chembiochem. [Link]

  • VCD spectroscopic properties of the beta-hairpin forming miniprotein CLN025 in various solvents. PubMed. [Link]

  • Determining Valine Side-Chain Rotamer Conformations in Proteins from Methyl 13C Chemical Shifts: Application to the 360 kDa Half-Proteasome. ACS Publications. [Link]

  • Conformations of amino acids and peptides. Cambridge University Press & Assessment. [Link]

  • Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. PNAS. [Link]

  • Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. CNR-IRIS. [Link]

  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. The Royal Society of Chemistry. [Link]

  • Conformational studies of peptide systems. Scilit. [Link]

  • Turn (biochemistry). Wikipedia. [Link]

  • The power of hard-sphere models: explaining side-chain dihedral angle distributions of Thr and Val. PubMed. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. RSC Publishing. [Link]

  • and γγ-turns in proteins revisited: A new set of amino acid turn-type de- pendent positional preferences and potentials. Indian Academy of Sciences. [Link]

  • INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS. PMC. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC. [Link]

  • Evaluating β-turn mimics as β-sheet folding nucleators. PNAS. [Link]

  • Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing. [Link]

  • Predicting β-turns and their types using predicted backbone dihedral angles and secondary structures. PMC. [Link]

  • Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. PMC. [Link]

  • Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. IUCr. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Fig. 2. NMR spectroscopy results and related data analysis of peptides... ResearchGate. [Link]

  • Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. PNAS. [Link]

  • Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]

  • Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications (RSC Publishing). [Link]

  • An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. [Link]

  • Computational Structure-based Modeling and Analysis with Application to Rational and Evolutionary Molecular Engineering. DSpace@MIT. [Link]

  • Computational design of conformation-biasing mutations to alter protein functions. PMC. [Link]

  • Modeling Alternative Conformational States in CASP16. bioRxiv. [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectra of 2-Amino-3-methylpent-4-enoic Acid and Its Derivatives

In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecules is paramount. Non-standard amino acids, such as 2-amino-3-methylpent-4-enoic acid and its derivatives, are...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecules is paramount. Non-standard amino acids, such as 2-amino-3-methylpent-4-enoic acid and its derivatives, are of increasing interest as building blocks for peptidomimetics and other therapeutically relevant compounds. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and comparative analysis of these molecules. This guide provides an in-depth analysis of the expected FTIR spectral features of 2-amino-3-methylpent-4-enoic acid and two key derivatives: its methyl ester and its N-acetylated form. By understanding the vibrational signatures of their constituent functional groups, researchers can effectively monitor synthesis, confirm structural modifications, and assess sample purity.

The Vibrational Landscape of 2-Amino-3-methylpent-4-enoic Acid: A Molecular Fingerprint

2-Amino-3-methylpent-4-enoic acid is a fascinating molecule, presenting a unique combination of a primary amine, a carboxylic acid, and a vinyl group. Its FTIR spectrum is a composite of the vibrational modes of these functional groups, each absorbing infrared radiation at characteristic frequencies. In its solid state, this amino acid likely exists as a zwitterion, where the acidic proton of the carboxylic acid has been transferred to the basic amino group. This has a profound effect on the resulting spectrum.

The presence of the vinyl group is a key structural feature. We anticipate a moderate to weak absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=C stretching vibration.[1] The sp² hybridized C-H bonds of the vinyl group will exhibit a stretching vibration at a frequency slightly above 3000 cm⁻¹, typically around 3080 cm⁻¹ .[1] Additionally, characteristic out-of-plane bending vibrations (wags) of the vinyl C-H bonds are expected in the 1000-650 cm⁻¹ region, which can be quite intense.[2]

As a zwitterion, the carboxyl group becomes a carboxylate anion (-COO⁻). This results in two characteristic stretching vibrations: a strong, asymmetric stretch typically found between 1550-1610 cm⁻¹ and a weaker, symmetric stretch between 1400-1440 cm⁻¹ . The protonated amino group (-NH₃⁺) exhibits a broad, strong stretching band in the 2500-3200 cm⁻¹ region, often with multiple sub-peaks. A characteristic bending vibration for the -NH₃⁺ group is also expected around 1500-1550 cm⁻¹ .

Comparative Spectral Analysis: The Impact of Derivatization

Chemical modification of the parent amino acid introduces new functional groups and alters existing ones, leading to predictable shifts in the FTIR spectrum. Here, we compare the expected spectrum of 2-amino-3-methylpent-4-enoic acid with its methyl ester and N-acetyl derivatives.

Methyl 2-amino-3-methylpent-4-enoate: The Ester Signature

Esterification of the carboxylic acid to a methyl ester introduces a new carbonyl group and removes the zwitterionic character. The most significant change will be the appearance of a strong, sharp C=O stretching band for the ester, typically in the range of 1735-1750 cm⁻¹ .[3] The broad O-H stretch of the carboxylic acid will disappear, and the carboxylate bands will be replaced by C-O stretching vibrations between 1000-1300 cm⁻¹ . With the amino group no longer protonated, the broad -NH₃⁺ stretching band will be replaced by two sharper N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.[4] An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹ .

N-acetyl-2-amino-3-methylpent-4-enoic Acid: The Amide Fingerprint

N-acetylation converts the primary amine into a secondary amide. This modification introduces two highly characteristic amide bands. The amide I band, primarily due to C=O stretching, is a strong absorption typically found between 1630-1680 cm⁻¹ . The amide II band, a combination of N-H bending and C-N stretching, appears as a strong band between 1510-1570 cm⁻¹ . The N-H stretching vibration of the secondary amide will be observed as a single, sharp band around 3300 cm⁻¹ . The carboxylic acid group remains, and in the solid state, will likely participate in hydrogen bonding, giving rise to a very broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹ .

Data Presentation

The following table summarizes the expected characteristic FTIR absorption frequencies for 2-amino-3-methylpent-4-enoic acid and its derivatives.

Functional GroupVibrational Mode2-Amino-3-methylpent-4-enoic Acid (Zwitterion) (cm⁻¹)Methyl 2-amino-3-methylpent-4-enoate (cm⁻¹)N-acetyl-2-amino-3-methylpent-4-enoic Acid (cm⁻¹)
Vinyl Group =C-H Stretch~3080~3080~3080
C=C Stretch1640-16801640-16801640-1680
=C-H Bend (out-of-plane)1000-6501000-6501000-650
Carboxyl Group O-H Stretch--2500-3300 (very broad)
C=O Stretch--1700-1725
Carboxylate Group Asymmetric Stretch1550-1610--
Symmetric Stretch1400-1440--
Amino Group N-H Stretch-3300-3500 (two bands)-
N-H Bend-1590-1650-
Ammonium Group N-H Stretch2500-3200 (broad)--
N-H Bend1500-1550--
Ester Group C=O Stretch-1735-1750-
C-O Stretch-1000-1300-
Amide Group N-H Stretch--~3300
Amide I (C=O Stretch)--1630-1680
Amide II (N-H Bend, C-N Stretch)--1510-1570

Experimental Protocols

Detailed Step-by-Step Methodology for FTIR Analysis

This protocol outlines the procedure for acquiring high-quality FTIR spectra of the target compounds using an Attenuated Total Reflectance (ATR) accessory, which is ideal for both solid and liquid samples and requires minimal sample preparation.

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned. The ATR crystal (typically diamond or germanium) should be cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Allow the instrument to purge with dry air or nitrogen for at least 15-30 minutes to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This is a critical step to account for the absorbance of the atmosphere and the ATR crystal itself.

  • Sample Preparation:

    • For solid samples (amino acid and N-acetyl derivative): Place a small amount of the finely ground powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For liquid samples (methyl ester derivative): Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Sample Analysis:

    • Use the ATR pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Cleaning:

    • If necessary, perform a baseline correction to remove any broad, underlying features.

    • If atmospheric interference is still present, an atmospheric suppression algorithm can be applied.

    • Clean the ATR crystal thoroughly between samples to prevent cross-contamination.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing Instrument_Purge Instrument Purge (Dry Air/N2) Background_Scan Collect Background Spectrum Instrument_Purge->Background_Scan Sample_Application Apply Sample to ATR Crystal Background_Scan->Sample_Application Apply_Pressure Apply Consistent Pressure Sample_Application->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Baseline_Correction Baseline Correction Collect_Spectrum->Baseline_Correction Atmospheric_Suppression Atmospheric Suppression Baseline_Correction->Atmospheric_Suppression Spectral_Analysis Spectral Analysis Atmospheric_Suppression->Spectral_Analysis

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

molecular_structures cluster_parent 2-Amino-3-methylpent-4-enoic Acid cluster_ester Methyl Ester Derivative cluster_acetyl N-acetyl Derivative parent parent ester ester parent->ester Esterification acetyl [Structure of N-acetyl derivative] parent->acetyl N-acetylation

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-methylpent-4-enoic acid

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: treating the active reagent as the sole hazard while ignoring the transport vehicle. When handling unnatural amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: treating the active reagent as the sole hazard while ignoring the transport vehicle. When handling unnatural amino acids like 2-Amino-3-methylpent-4-enoic acid , your safety protocol must dynamically adapt to its physical state. The operational risk transitions rapidly from a manageable dry powder to a highly penetrative hazard once dissolved in aggressive solvents for Solid-Phase Peptide Synthesis (SPPS).

This guide provides a self-validating, step-by-step protocol for the safe handling, dissolution, and disposal of 2-Amino-3-methylpent-4-enoic acid, ensuring absolute operational integrity.

Chemical Profile & Mechanistic Hazard Assessment

2-Amino-3-methylpent-4-enoic acid (CAS: 89531-32-8, 221225-37-2) is an unnatural, unsaturated amino acid derivative widely utilized in advanced peptide synthesis and drug development[1],[2].

  • The Primary Hazard (Solid State): In its dry, crystalline form, the primary risks are powder aerosolization, respiratory sensitization, and static-induced dispersion.

  • The Secondary Hazard (Solution State): To utilize this amino acid in SPPS, it must be dissolved in strong organic solvents—most commonly Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) . This is where the hazard profile exponentially increases. DMF is a potent skin penetrant that can carry dissolved solutes directly into the bloodstream[3]. DCM is highly volatile, and its vapors are heavier than air, allowing them to accumulate dangerously in low-lying areas[4].

PPE Selection Matrix

Standard laboratory PPE is insufficient for the full lifecycle of this chemical. You must select your protective equipment based on the solvent system, not just the amino acid.

PPE ComponentMaterial / SpecificationBreakthrough TimeScientific Rationale & Causality
Eye Protection ANSI Z87.1 Splash GogglesN/AProtects against micro-powder aerosolization and catastrophic solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatN/APrevents powder accumulation on personal clothing and mitigates fire risks from flammable solvents.
Gloves (Dry Powder) Nitrile (Min. 4 mil)> 240 minProvides a sufficient barrier for handling the solid, dry amino acid powder.
Gloves (DCM/DMF Solutions) Silver Shield Laminate (worn under Nitrile)> 8 hoursCritical: DCM penetrates standard nitrile gloves in < 1 minute[5]. Laminate or heavy butyl rubber provides essential chemical resistance[4].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure containment is never breached. All procedures must align with the foundational safety principles outlined in Prudent Practices in the Laboratory[6].

Step 1: Environmental Setup & PPE Donning

  • Action: Verify fume hood face velocity (standard 80–100 fpm) and don baseline PPE (FR lab coat, safety goggles, 4-mil nitrile gloves).

  • Causality: Fume hoods provide primary engineering control against aerosolized powders. Baseline PPE is sufficient for the dry amino acid[6].

  • Validation Checkpoint: Ensure the fume hood sash is positioned at or below the indicated safe operating height before opening the chemical container.

Step 2: Anti-Static Weighing

  • Action: Discharge static from the weighing boat using an anti-static (zero-stat) gun. Carefully dispense the 2-Amino-3-methylpent-4-enoic acid.

  • Causality: Unnatural amino acids are highly prone to static cling, which can cause sudden aerosolization or loss of compound during transfer.

  • Validation Checkpoint: Inspect the weighing area with a flashlight at a low angle to ensure no micro-dust has escaped the primary containment zone.

Step 3: Solvent Dissolution (The Critical Transition)

  • Action: Stop and upgrade PPE. If dissolving the amino acid in DCM or DMF, don Silver Shield laminate gloves under a fresh pair of nitrile outer gloves (for dexterity).

  • Causality: DCM permeates standard nitrile gloves almost instantly[5]. DMF requires specific heavy-duty materials to prevent dermal absorption[3].

  • Validation Checkpoint: Perform a visual inspection of the laminate gloves for any tears or pinholes before handling the solvent.

Step 4: Integration into Solid-Phase Peptide Synthesis (SPPS)

  • Action: Transfer the dissolved reagent to the synthesizer cartridge. Wipe the exterior of the cartridge with a solvent-compatible wipe.

  • Causality: Prevents cross-contamination of the synthesizer's robotic components and protects the next operator from latent dermal exposure.

Step 5: De-gowning & Waste Segregation

  • Action: Remove outer nitrile gloves inside the fume hood. Dispose of solid waste (weighing boats) separately from solvent-contaminated waste.

  • Causality: Segregating waste prevents dangerous cross-reactions and complies with environmental regulations regarding halogenated (DCM) vs. non-halogenated (DMF) waste streams.

Mandatory Visualization: Operational Workflow

Workflow A 1. Risk Assessment & PPE Donning B 2. Primary Containment (Fume Hood) A->B Proceed to C 3. Weighing & Transfer (Anti-static) B->C Setup complete D 4. Dissolution / Reaction Integration C->D Reagent prepared F Emergency: Spill Response Protocol C->F Accidental Spill E 5. Waste Segregation & Disposal D->E Workflow complete D->F Spill/Exposure F->E Clean-up complete

Fig 1. Safe Handling and Emergency Workflow for 2-Amino-3-methylpent-4-enoic acid.

Spill Response & Waste Disposal Plan

  • Dry Powder Spill: Do not dry sweep. Cover the powder with damp paper towels to suppress dust aerosolization. Carefully scoop the material into a labeled hazardous waste container, and wipe the area with soap and water.

  • Solvent Solution Spill (DCM/DMF): Evacuate the immediate area if the spill occurs outside the fume hood. Because DCM vapors are heavier than air, they will rapidly accumulate in low-lying areas, presenting an asphyxiation and narcosis hazard[4]. Don a half-mask respirator with organic vapor cartridges (if medically cleared) and heavy-duty butyl rubber gloves. Use universal absorbent pads to contain the spill, working from the outside in.

Sources

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